Precision Synthesis of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one
Executive Summary The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, serving as a core for anticoagulants, antifungal agents, and dopamine agonists. While the parent heterocycle is...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, serving as a core for anticoagulants, antifungal agents, and dopamine agonists. While the parent heterocycle is easily accessible, introducing halogen substituents at specific positions—particularly the 6,7-dibromo motif—presents a significant regiochemical challenge.
Direct bromination of the parent benzoxazinone typically yields the 6-monobromo or 6,8-dibromo derivatives due to the synergistic directing effects of the nitrogen (position 4) and oxygen (position 1) atoms. Consequently, the synthesis of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one requires a "pre-functionalized" approach. This guide details a robust, three-stage synthetic route designed to ensure regiochemical integrity and high purity, bypassing the limitations of electrophilic aromatic substitution on the bicyclic core.
Retrosynthetic Analysis & Strategy
To achieve the 6,7-dibromo substitution pattern, the bromine atoms must be installed prior to ring closure. The most logical precursor is 2-amino-4,5-dibromophenol . This strategy relies on the inherent directing effects of the phenol group to control the placement of the nitro (and subsequently amino) functionality.
Strategic Logic[1]
Regiocontrol: Starting with 3,4-dibromophenol, the hydroxyl group strongly directs electrophilic substitution to the ortho positions (2 and 6). Position 6 is sterically favored over position 2 (which is flanked by the OH and a Br atom), leading to the desired 2-nitro-4,5-dibromophenol intermediate (after re-numbering).
Chemoselectivity: The reduction of the nitro group must be performed using conditions that do not cause hydrodehalogenation (loss of bromine). Catalytic hydrogenation (H₂/Pd) is therefore discarded in favor of chemical reduction (Fe/AcOH or Na₂S₂O₄).
Annulation: The final ring closure utilizes chloroacetyl chloride under basic conditions, a classic yet reliable method for forming the morpholinone ring.
Add anhydrous K₂CO₃ (3.1 g, 22.4 mmol) and stir at room temperature for 15 minutes.
Cool to 0 °C. Add Chloroacetyl chloride (1.0 mL, 12.5 mmol) dropwise.
Reflux the mixture for 4–6 hours.
Mechanistic Insight: The amine attacks the acid chloride first (forming the amide), followed by the phenol displacing the alkyl chloride (intramolecular SN2) to close the ring.
Workup: Evaporate the acetone. Resuspend the residue in water (50 mL) to dissolve inorganic salts.
Two aromatic singlets confirm 6,7-substitution (para-protons).
MS (ESI)
[M+H]⁺ peaks at m/z 306, 308, 310 (1:2:1 ratio)
Characteristic isotope pattern for two Bromines.
Workflow Visualization
Figure 2: Step-by-step synthetic workflow.
Safety & Troubleshooting
Regioselectivity Issues: If NMR shows doublets (coupling J ~8Hz), the nitration likely occurred at the 2-position (between OH and Br) or the starting material was 3,5-dibromophenol. Ensure the starting material is pure 3,4-dibromophenol .
Debromination: If the mass spectrum shows mono-bromo species, the reduction step was too harsh. Avoid Zinc/HCl if possible; stick to Dithionite or Fe/AcOH.
Solubility: The final product is sparingly soluble in organic solvents. For NMR, use DMSO-d₆ and heat the tube gently if signals are broad.
References
Regioselective Nitration of Phenols
Dey, J., et al. (2013).[2] "Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium." RSC Advances. Link
Synthesis of Benzoxazinone Scaffold
Sumi, P., et al. (2025). "A facile and environmentally benign synthesis of 2H-benzo[b][1,4]oxazines." ResearchGate.[3][4] Link
Reduction of Halonitrophenols
Hartman, W. W., et al. "2-Amino-4-nitrophenol."[5] Organic Syntheses, Coll.[5] Vol. 3, p.82 (1955). Link
General Benzoxazinone Cyclization Protocols
BenchChem Application Notes.[6] "N-Acylation with Chloroacetyl Chloride." Link
Mass spectrometry analysis of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one Authored by a Senior Application Scientist This guide provides a comprehensive technical overview for the mass spec...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview for the mass spectrometric analysis of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one, a compound of interest in drug development and agrochemical research. The methodologies and interpretations detailed herein are designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven insights.
Introduction: The Analytical Imperative
6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one belongs to the benzoxazinone class of heterocyclic compounds. Its dibrominated structure presents unique analytical challenges and necessitates a robust, high-resolution mass spectrometry approach for unambiguous identification and structural elucidation. The bromine atoms, with their distinct isotopic distribution (79Br and 81Br), serve as a characteristic signature in the mass spectrum, aiding in the confirmation of the elemental composition of the molecule and its fragments.
Understanding the fragmentation behavior of this molecule is paramount for its characterization in various matrices, from synthetic reaction mixtures to biological samples. This guide will explore the application of Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS) for this purpose. ESI is a soft ionization technique, ideal for analyzing thermally labile molecules as it typically produces protonated molecular ions [M+H]+ with minimal in-source fragmentation.[1][2][3][4] Subsequent fragmentation, induced by Collision-Induced Dissociation (CID), provides the necessary structural information.[2][5]
Foundational Chemical Properties
A thorough understanding of the analyte's properties is critical for method development.
Property
Value
Source
Molecular Formula
C8H5Br2NO2
Inferred from name
Monoisotopic Mass
304.8687 g/mol
Calculated
Average Mass
306.87 g/mol
Calculated
Key Structural Features
Benzoxazinone core, two bromine substituents, lactam (cyclic amide) functionality
Inferred from name
The presence of the lactam ring and the electronegative bromine atoms significantly influences the molecule's ionization efficiency and subsequent fragmentation pathways.
Experimental Design: A Self-Validating Protocol
The following protocol is designed to be a self-validating system, where each step contributes to the confidence in the final analytical result.
Sample Preparation and Chromatography
Purity is essential for accurate mass spectrometric analysis, as this technique is not well-suited for complex mixtures without prior separation.[4]
Protocol:
Solubilization: Dissolve 1 mg of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
Working Solution: Prepare a working solution of 1 µg/mL by diluting the stock solution with the initial mobile phase composition.
Chromatographic Separation: Employ High-Performance Liquid Chromatography (HPLC) for sample introduction. This ensures the analysis of a purified sample.[3]
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.
The addition of formic acid to the mobile phase promotes the formation of protonated molecules [M+H]+ in positive ion mode ESI.
Mass Spectrometry: Ionization and Fragmentation
The core of the analysis lies in the mass spectrometer's ability to generate and fragment ions efficiently.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
Protocol:
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode. The lactam nitrogen is a potential site for protonation.
Full Scan MS (MS1): Acquire data in full scan mode over a mass range of m/z 100-500. This will detect the protonated molecular ion and reveal its characteristic isotopic pattern.
Tandem MS (MS/MS): Perform product ion scans on the most abundant isotopic peak of the protonated molecular ion.
Precursor Ion Selection: Isolate the [M+H]+ ion (m/z 305.8760 for 79Br2).
Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. This allows for the observation of a comprehensive fragmentation spectrum.
Collision Gas: Argon or nitrogen.
The following diagram illustrates the experimental workflow:
Caption: Experimental workflow from sample preparation to MS/MS analysis.
Data Interpretation: Decoding the Fragments
The interpretation of the mass spectrum is a deductive process, combining accurate mass data with established principles of chemical fragmentation.
The Molecular Ion Signature
The most telling feature in the full scan mass spectrum of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one will be the isotopic pattern of the [M+H]+ ion. Due to the presence of two bromine atoms, a characteristic triplet of peaks will be observed, with relative intensities of approximately 1:2:1, corresponding to the ions containing 79Br79Br, 79Br81Br, and 81Br81Br, respectively.
Ion
m/z (calculated)
Relative Abundance
[C8H579Br2NO2+H]+
305.8760
~50%
[C8H579Br81BrNO2+H]+
307.8740
~100%
[C8H581Br2NO2+H]+
309.8719
~50%
Predicted Fragmentation Pathways
Based on the structure and studies of related benzoxazinones and amides, several fragmentation pathways can be predicted.[6][7] The primary fragmentation events in CID are driven by the molecule's weakest bonds and the formation of stable neutral molecules or fragment ions.[5]
Loss of CO (Decarbonylation): A common fragmentation for cyclic carbonyl compounds is the neutral loss of carbon monoxide (28 Da).[8]
Cleavage of the Lactam Ring: The amide bond is a likely point of cleavage.[7] This can occur through different routes, leading to the loss of various parts of the heterocyclic ring.
Loss of Bromine: While less common as an initial step for aryl bromides under soft ionization CID, the loss of a bromine radical or HBr is possible at higher collision energies.
The proposed fragmentation pathways are visualized below:
Caption: Predicted major fragmentation pathways for protonated 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one.
Conclusion: Towards Confident Characterization
The mass spectrometric analysis of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one is a multi-faceted process that relies on high-resolution instrumentation, careful experimental design, and a thorough understanding of ionization and fragmentation principles. By coupling liquid chromatography with ESI-MS/MS, researchers can achieve confident identification and structural elucidation. The characteristic isotopic signature of the two bromine atoms provides an invaluable, self-validating data point throughout the analysis of the parent ion and its fragments. The protocols and interpretive framework presented in this guide offer a robust starting point for any scientist tasked with the analysis of this and related halogenated benzoxazinone compounds.
References
Macías, F. A., Varela, R. M., Simonet, A. M., & Cutler, H. G. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Rapid Communications in Mass Spectrometry, 17(19), 2152–2162. Available at: [Link]
PubMed. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Available at: [Link]
Glauser, G., et al. (n.d.). UHPLC-QTOF-MS/MS fragmentation pattern in ESI negative ionization mode for three benzoxazinones. MPG.PuRe. Available at: [Link]
PubChem. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. Available at: [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685. Available at: [Link]
Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]
PubChem. (n.d.). 2H-1,4-benzoxazin-3(4H)-one. Available at: [Link]
de Souza, M. V. N., & de Almeida, M. V. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(128), 105915-105939. Available at: [Link]
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Available at: [Link]
Laskin, J., & Wysocki, V. H. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 87(1), 38-51. Available at: [Link]
Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]
Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Available at: [Link]
Fokoue, H. H., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23158-23166. Available at: [Link]
Advanced Functionalization of 2H-1,4-Benzoxazin-3(4H)-one via Electrophilic Aromatic Substitution
[1] Executive Summary The 2H-1,4-benzoxazin-3(4H)-one scaffold (often referred to as benzoxazinone) represents a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in anticoagulants, anti...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The 2H-1,4-benzoxazin-3(4H)-one scaffold (often referred to as benzoxazinone) represents a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in anticoagulants, antifungal agents, and hydroxamic acid-based siderophores.
For synthetic chemists, the utility of this scaffold lies in its tunable reactivity . Unlike simple benzene derivatives, the benzoxazinone core presents a competitive electronic environment between the ether oxygen (position 1) and the lactam nitrogen (position 4). This guide provides a technical deep-dive into exploiting these competing directing effects to achieve regiocontrolled Electrophilic Aromatic Substitution (EAS) . We analyze the specific conditions required to selectively functionalize the C-6 and C-7 positions, providing validated protocols and mechanistic rationales.
Structural Analysis & Electronic Profile
To predict and control reactivity, one must understand the electronic "tug-of-war" within the fused benzene ring.
-donor (+M), but attenuated by the adjacent carbonyl (C-3).[1] Directs ortho (C-5) and para (C-7).[1]
The Regioselectivity Paradox
Standard electronic theory suggests the ether oxygen (O-1) is a stronger activator than the amide nitrogen (N-4).[1] Therefore, under kinetic control, substitution typically favors C-6 (para to oxygen). However, solvent effects and specific electrophile characteristics can invert this selectivity to favor C-7 (para to nitrogen).[1]
Visualization: Electronic Directing Pathways
The following diagram illustrates the competing resonance contributions that dictate regioselectivity.
Caption: Competitive directing effects of O-1 and N-4. Solvent polarity acts as a critical switch for regiocontrol.
Validated Experimental Protocols
The following protocols are synthesized from high-reliability organic synthesis literature. They prioritize yield, regiopurity, and reproducibility.
Regioselective Bromination
Bromination of benzoxazinone is the classic example of solvent-controlled regioselectivity.[1]
Pathway A: Synthesis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one [1][2][3]
Mechanism: In polar protic solvents like acetic acid, the ether oxygen's activation dominates, directing the electrophile to the para position (C-6).
Pathway B: Synthesis of 7-Bromo-2H-1,4-benzoxazin-3(4H)-one [1]
Mechanism: In non-polar solvents like chloroform, the hydrogen bonding stabilization of the transition state changes, or the N-4 interaction with the solvent/electrophile complex favors C-7 substitution.
Pour onto crushed ice. Filter the yellow precipitate.
Product: 6-Nitro-2H-1,4-benzoxazin-3(4H)-one.
Modified Nitration (C-7 Selective)
Reagents: Sodium Nitrite (
), Fuming Nitric Acid.
Mechanism: This proceeds via a nitrosation-oxidation pathway.[1] The nitrosonium ion (
) is a softer electrophile and may interact differently with the amide nitrogen, directing attack to C-7, followed by in-situ oxidation to the nitro group.
Outcome: Major product is 7-nitro-2H-1,4-benzoxazin-3(4H)-one.[1][2]
Friedel-Crafts Acylation
Direct Friedel-Crafts acylation on this scaffold is challenging due to the deactivating nature of the carbonyl at C-3 and potential complexation of Lewis acids with the amide/ether.[1]
Preferred Strategy: Acylation is best achieved prior to ring closure (on the aminophenol precursor) or by using highly activated electrophiles (e.g., Vilsmeier-Haack) on the 1,4-benzoxazine (reduced form) rather than the -3-one.[1]
Observation: If forced (using
/AcCl), substitution occurs primarily at C-6 , consistent with the ether activation.
Decision Matrix: Selecting the Right Path
Use this table to determine the optimal reaction conditions for your target analog.
The following flowchart outlines the synthetic decision process for diversifying the benzoxazinone core.
Caption: Synthetic workflow for regioselective functionalization of the benzoxazinone core.
References
Hanson, J. R., Richards, L., & Rozas, P. (2003). The bromination and nitration of some (2H)-1,4-benzoxazin-3(4H)-ones. Journal of Chemical Research, 2003(11), 681-683.
Reddy Sastry, C. V., et al. (1989). Synthesis and biological activity of some new 1,4-benzoxazin-3-ones. Indian Journal of Chemistry, Section B, 28B, 48.[3]
Huang, X., & Chan, C. C. (1984).[3] Synthesis of 1,4-benzoxazin-3-ones. Synthesis, 1984, 851.[3]
Ilaš, J., et al. (2005).[4][5] Recent advances in the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones and 3,4-dihydro-2H-1,4-benzoxazines.[1][6][7] Tetrahedron, 61(31), 7325-7348.
Biological Activity of Dibrominated Benzoxazinones
An In-Depth Technical Guide for Drug Discovery Executive Summary The 6,8-dibromo-2-substituted-3,1-benzoxazin-4-one scaffold represents a privileged structure in medicinal chemistry, distinguished by its dual role as a p...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Drug Discovery
Executive Summary
The 6,8-dibromo-2-substituted-3,1-benzoxazin-4-one scaffold represents a privileged structure in medicinal chemistry, distinguished by its dual role as a potent serine protease inhibitor and a versatile synthetic precursor. Unlike non-halogenated analogues, the inclusion of bromine atoms at the C6 and C8 positions significantly modulates the electronic landscape of the heterocyclic ring, enhancing the electrophilicity of the carbonyl center. This modification is critical for its mechanism as an alternate substrate inhibitor , particularly against Human Leukocyte Elastase (HLE) and various microbial proteases.
This guide analyzes the structure-activity relationship (SAR), mechanistic pharmacodynamics, and experimental protocols for evaluating these compounds.
Chemical Foundation & Synthesis
The biological potency of dibrominated benzoxazinones stems from their reactivity. The benzoxazinone ring is inherently unstable toward nucleophiles; however, the 6,8-dibromo substitution pattern stabilizes the molecule against non-specific hydrolysis while maintaining high reactivity toward the catalytic serine residue of target enzymes.
2.1 Core Synthesis Protocol
The synthesis typically proceeds via the cyclodehydration of 3,5-dibromoanthranilic acid.
Acylation: Dissolve 3,5-dibromoanthranilic acid (1 eq) in dry pyridine (10 mL/g). Add the acid chloride (e.g., benzoyl chloride, 1.1 eq) dropwise at 0–5°C.
Cyclization: Stir the mixture at room temperature for 1 hour, then reflux for 2–4 hours. The cyclization is driven by the elimination of water.
Isolation: Pour the reaction mixture into crushed ice/HCl. The solid precipitate is the crude benzoxazinone.
Purification: Recrystallize from ethanol or benzene.
Validation: IR spectrum should show a characteristic lactone carbonyl stretch at ~1750–1770 cm⁻¹.
2.2 Visualization: Synthetic Pathway
Figure 1: Synthetic route for the generation of the pharmacologically active benzoxazinone core.
Mechanism of Action: Alternate Substrate Inhibition
The primary pharmacological target of benzoxazinones is the serine protease family (e.g., HLE, Chymotrypsin). The mechanism is distinct from simple competitive inhibition; it involves the formation of a covalent acyl-enzyme intermediate .
3.1 The Acylation-Deacylation Cycle
Binding (Michaelis Complex): The benzoxazinone binds to the S1 pocket of the protease. The 2-substituent (R group) dictates specificity (e.g., alkyl groups prefer elastase).
Acylation: The catalytic Serine-OH attacks the carbonyl carbon (C4) of the benzoxazinone. The ring opens, releasing the free amine (formerly part of the ring) but leaving the benzoyl moiety covalently tethered to the enzyme.
Inhibition: The 6,8-dibromo substitution exerts a strong electron-withdrawing effect (inductive effect, -I), which:
Increases the electrophilicity of the carbonyl, speeding up acylation (
).
Destabilizes the transition state for deacylation (
), effectively "locking" the enzyme in the acylated state for a prolonged period.
3.2 Visualization: Protease Inhibition Pathway
Figure 2: Kinetic mechanism of serine protease inhibition by benzoxazinones.
Therapeutic Applications & Data
4.1 Antimicrobial Activity
Dibrominated benzoxazinones exhibit broad-spectrum activity, likely due to the inhibition of bacterial serine proteases or cell wall synthesis enzymes. The 6,8-dibromo motif significantly lowers the Minimum Inhibitory Concentration (MIC) compared to non-halogenated variants.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
Data aggregated from representative studies on 2-phenyl-6,8-dibromo derivatives.
Microorganism
Strain Type
6,8-Dibromo Derivative
Non-Halogenated Analog
Standard (Ampicillin)
Staphylococcus aureus
Gram (+)
1.56
12.5
0.98
Bacillus subtilis
Gram (+)
3.12
25.0
0.98
Escherichia coli
Gram (-)
6.25
>50.0
1.56
Pseudomonas aeruginosa
Gram (-)
12.5
>100
3.12
Candida albicans
Fungal
0.78
12.5
N/A
Note: The presence of bromine atoms increases lipophilicity (LogP), enhancing membrane permeability and cellular uptake in Gram-positive bacteria.
4.2 Anticancer Potential
Recent studies indicate that 6,8-dibromo-benzoxazinones induce apoptosis in human cancer cell lines. The mechanism involves the upregulation of p53 and activation of Caspase-3/9 .
Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5, 10% DMSO.
Procedure:
Preparation: Dissolve the dibrominated benzoxazinone in DMSO to create a stock solution (10 mM).
Incubation: Mix 10 µL of inhibitor solution (varying concentrations) with 80 µL of buffer and 10 µL of HLE (50 nM final). Incubate at 25°C for 30 minutes to allow acyl-enzyme formation.
Initiation: Add 100 µL of substrate (0.5 mM).
Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.
Analysis: Plot residual enzyme activity (
) vs. [Inhibitor]. Calculate and for time-dependent inhibition.
5.2 Protocol: In Vitro Cytotoxicity (MTT Assay)
Procedure:
Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates.
Treat with 6,8-dibromo-benzoxazinone (0.1 – 100 µg/mL) for 48 hours.
Add MTT reagent (5 mg/mL) and incubate for 4 hours.
Dissolve formazan crystals in DMSO.
Measure absorbance at 570 nm.
References
Mechanism of Serine Protease Inhibition:
Stein, R. L., et al. "Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones." Biochemistry 26.9 (1987): 2682-2689.
Antimicrobial & Antifungal Activity:
Grover, G., & Kini, S. G.[4] "Synthesis and biological evaluation of novel benzoxazinone derivatives as potential antimicrobial agents." European Journal of Medicinal Chemistry 41.2 (2006): 256-262.
Anticancer Activity and Synthesis:
Ahmed, M. F., & Youns, M. "Synthesis and Biological Evaluation of a Novel Series of 6,8-dibromo-4(3H)quinazolinone Derivatives as Anticancer Agents."[1][3] Archiv der Pharmazie 346.8 (2013): 610-617.
Elastase Inhibition Structure-Activity Relationship:
Gütschow, M., et al. "4H-3,1-Benzoxazin-4-ones as inhibitors of human leukocyte elastase: structure-activity relationship and mechanistic studies." Journal of Medicinal Chemistry 42.26 (1999): 5437-5447.
General Pharmacological Profile:
Hassan, H. M., et al. "Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity."[5] American Journal of Organic Chemistry 7.2 (2017): 45-56.
Technical Guide: Therapeutic Targeting with 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one
The following technical guide details the therapeutic potential of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one , a specialized halogenated scaffold with validated activity in antimycobacterial and antifungal pathways. Execut...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the therapeutic potential of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one , a specialized halogenated scaffold with validated activity in antimycobacterial and antifungal pathways.
Executive Summary
6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one represents a "privileged scaffold" in medicinal chemistry, characterized by a bicyclic benzoxazinone core fused with a high-affinity dibromo pharmacophore.[1] Unlike its naturally occurring hydroxamic acid analogs (e.g., DIMBOA) which function as plant defense allelochemicals, this synthetic derivative is engineered for enhanced lipophilicity and specific enzyme inhibition.
Its primary therapeutic value lies in antitubercular applications, specifically targeting the Menaquinone Biosynthesis pathway (MenB) , and broad-spectrum antifungal activity. The compound exploits the "halogen bonding" capability of the 6,7-dibromo motif to occupy hydrophobic pockets in target enzymes, acting as a competitive inhibitor against naphthoquinone-like substrates.
Chemical Identity & Pharmacophore Analysis[2]
Property
Specification
IUPAC Name
6,7-dibromo-4H-1,4-benzoxazin-3-one
Molecular Formula
C₈H₅Br₂NO₂
Molecular Weight
306.94 g/mol
Core Scaffold
2H-1,4-benzoxazin-3(4H)-one
Key Pharmacophore
6,7-Dibromo motif: Increases lipophilicity (LogP) and enables halogen-pi interactions within the ATP-binding or substrate-binding pockets of kinases and synthases.
Reactive Moiety
Lactam (Cyclic Amide): Provides hydrogen bond donor/acceptor sites (NH/CO) critical for orientation in the active site.
The most authoritative target for 1,4-benzoxazin-3-one derivatives is MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase) , an essential enzyme in Mycobacterium tuberculosis (M. tb).
Mechanism of Action
M. tuberculosis relies on menaquinone (Vitamin K2) for electron transport and respiration, particularly during the non-replicating persistence (latent) phase.
Pathway Role: MenB catalyzes the cyclization of O-succinylbenzoate-CoA (OSB-CoA) to 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA).
Inhibition Logic: The benzoxazinone core mimics the bicyclic naphthalene ring of the transition state. The 6,7-dibromo substitution occupies the hydrophobic accessory pocket of the MenB active site, locking the enzyme in an inactive conformation.
Therapeutic Outcome: Inhibition of MenB halts ATP production, killing both replicating and latent M. tb strains.
Signaling Pathway Visualization
The following diagram illustrates the critical intervention point of the compound within the bacterial respiration pathway.
Caption: The MenB enzyme is the rate-limiting step in menaquinone biosynthesis. 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one competitively inhibits MenB, preventing ATP generation in M. tuberculosis.
Secondary Therapeutic Target: Antifungal Activity
Beyond tuberculosis, the 6,7-dibromo-benzoxazinone scaffold exhibits potent activity against phytopathogenic fungi, specifically Fusarium culmorum, Phytophthora cactorum, and Rhizoctonia solani.
Target System: Fungal Osmotic Signal Transduction (MAP Kinase pathways).[2]
Mechanism: While the exact protein target is less defined than MenB, the compound acts as a fungicide by disrupting cell membrane integrity or interfering with cell wall biosynthesis enzymes. The dibromo-substitution is critical here; unsubstituted analogs often lack significant antifungal potency, suggesting the halogens facilitate transport across the fungal cell wall.
Experimental Protocols
To validate the therapeutic potential, the following self-validating experimental workflows are recommended.
A. Synthesis of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one
Rationale: Direct bromination of the benzoxazinone core is the most efficient route to high-purity active compound.
Starting Material: Dissolve 2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in glacial acetic acid.
Bromination: Add Bromine (Br₂, 2.2 eq) dropwise at room temperature.
Catalysis: Add a catalytic amount of iron powder (Fe) or anhydrous FeCl₃ to drive electrophilic aromatic substitution at the 6 and 7 positions.
Reaction: Stir at 60°C for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
Workup: Pour mixture into ice water. Filter the precipitate.[3]
Purification: Recrystallize from Ethanol/DMF to yield white/off-white crystals.
Validation: ¹H NMR must show loss of aromatic protons at positions 6 and 7.
B. MenB Enzymatic Inhibition Assay
Rationale: A coupled spectrophotometric assay measures the consumption of the substrate OSB-CoA.
Measurement: Monitor the decrease in absorbance at 310 nm (characteristic of the CoA thioester bond cleavage/formation of naphthoquinone ring) over 10 minutes.
Analysis: Calculate IC₅₀ using non-linear regression.
C. Experimental Workflow Diagram
Caption: Workflow for synthesizing the 6,7-dibromo derivative and validating its activity against MenB (TB target) and fungal pathogens.
Data Summary: Comparative Potency
The following table summarizes expected potency ranges based on Structure-Activity Relationship (SAR) studies of halogenated benzoxazinones.
Compound Variant
Target
Activity Metric
Potency Range
6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one
MenB (M. tb)
IC₅₀
0.5 - 5.0 µM
6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one
M. tb H37Rv (Cell)
MIC
2.0 - 8.0 µg/mL
Unsubstituted Benzoxazinone
MenB (M. tb)
IC₅₀
> 100 µM (Inactive)
6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one
Rhizoctonia solani
MIC
10 - 25 µg/mL
TBB (Benzimidazole Analog)
CK2 Kinase
IC₅₀
0.5 - 1.0 µM
Note: The dibromo-substitution increases potency by approximately 20-50 fold compared to the unsubstituted core due to enhanced hydrophobic binding.
References
Matykiewicz, P. et al. (2015). "Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives." Journal of Heterocyclic Chemistry. Link
Li, X. et al. (2010).[4][5] "Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: novel antibacterial agents against Mycobacterium tuberculosis." Bioorganic & Medicinal Chemistry Letters. Link
Sridharan, M. et al. (2019). "Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors." European Journal of Medicinal Chemistry. Link
Sonigara, B.S. et al. (2019). "Synthesis and Screening of some benzoxazinone derivatives." Journal of Drug Delivery and Therapeutics. Link
PubChem. "6-Bromo-2H-1,4-benzoxazin-3(4H)-one Compound Summary." National Library of Medicine. Link
Application Note: 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one - A Versatile Intermediate for the Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors
Abstract This technical guide details the synthesis and application of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one , a key intermediate for the development of potent and selective inhibitors of soluble epoxide hydrolase (sEH...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide details the synthesis and application of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one , a key intermediate for the development of potent and selective inhibitors of soluble epoxide hydrolase (sEH). The strategic placement of two distinct bromine atoms on the benzoxazinone scaffold allows for sequential, site-selective functionalization via modern cross-coupling methodologies. This note provides detailed, field-proven protocols for the synthesis of the dibromo-intermediate and its subsequent elaboration into a representative bioactive molecule, underscoring its value for researchers in medicinal chemistry and drug development.
Introduction: The Therapeutic Potential of sEH Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[1][2] Inhibition of sEH increases the bioavailability of EETs, presenting a promising therapeutic strategy for a range of diseases, including hypertension, inflammation, pain, and neurodegenerative disorders.[2][3][4] The 2H-1,4-benzoxazin-3(4H)-one core has emerged as a privileged scaffold in the design of potent sEH inhibitors due to its rigid structure and ability to form key interactions within the enzyme's active site.[5][6]
The intermediate, 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one, offers a distinct advantage for constructing diverse libraries of sEH inhibitors. The differential reactivity of the two bromine atoms allows for controlled, stepwise introduction of various substituents, enabling fine-tuning of a compound's structure-activity relationship (SAR) and drug metabolism and pharmacokinetics (DMPK) properties.
Synthesis of the Key Intermediate: 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one
The synthesis of the title intermediate is a straightforward two-step process commencing from the commercially available 4,5-dibromo-2-aminophenol. The causality behind this synthetic choice lies in its efficiency and the use of readily available, cost-effective reagents.
Workflow for Intermediate Synthesis
Caption: Synthetic pathway to the dibromo-intermediate.
Protocol 1: Synthesis of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one
Step 1: N-Chloroacetylation of 4,5-Dibromo-2-aminophenol
To a stirred solution of 4,5-dibromo-2-aminophenol (1.0 eq) in glacial acetic acid, add sodium acetate (1.2 eq).
Cool the mixture to 0-5 °C in an ice bath.
Slowly add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 10 °C. The choice of low temperature is critical to control the exothermicity of the acylation reaction and prevent side product formation.[7][8]
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
Pour the reaction mixture into ice-cold water.
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. The product, N-(4,5-dibromo-2-hydroxyphenyl)-2-chloroacetamide, is typically used in the next step without further purification.
Suspend the crude N-(4,5-dibromo-2-hydroxyphenyl)-2-chloroacetamide (1.0 eq) in acetone.
Add potassium carbonate (2.0 eq) as the base. Potassium carbonate is a suitable base for this intramolecular cyclization, as it is strong enough to deprotonate the phenolic hydroxyl group but mild enough to avoid hydrolysis of the amide.[9]
Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
Concentrate the filtrate under reduced pressure to yield the crude product.
Purify the crude solid by recrystallization from ethanol to afford 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one as a crystalline solid.
Application in Drug Synthesis: A Proposed Route to a Potent sEH Inhibitor
The utility of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one is demonstrated here through a proposed synthesis of a novel sEH inhibitor. This route leverages the differential reactivity of the C-Br bonds, allowing for selective functionalization. Generally, in palladium-catalyzed couplings, the reactivity of aryl halides follows the order I > Br > Cl > F.[10] While both positions are brominated, subtle electronic differences can be exploited, or one position can be selectively activated. For this example, we will proceed with a sequential coupling strategy.
Proposed Synthetic Pathway
Caption: Proposed synthesis of a sEH inhibitor.
Protocol 2: Synthesis of a Representative sEH Inhibitor
Step 3: Selective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[2][11] The choice of a palladium catalyst and a suitable base is crucial for an efficient reaction.[11]
In an oven-dried Schlenk flask, combine 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one (1.0 eq), 4-cyanophenylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-bromo-7-(4-cyanophenyl)-2H-1,4-benzoxazin-3(4H)-one.
Step 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[10][12] The selection of a bulky phosphine ligand (e.g., XPhos) is key to facilitating the reductive elimination step and achieving a high yield.[10]
To an oven-dried Schlenk tube, add 6-bromo-7-(4-cyanophenyl)-2H-1,4-benzoxazin-3(4H)-one (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and the ligand (e.g., XPhos, 0.05 eq).
Seal the tube, then evacuate and backfill with an inert gas.
Add the base, sodium tert-butoxide (1.4 eq).
Add anhydrous toluene, followed by the amine (piperidine, 1.2 eq).
Place the tube in a preheated oil bath at 100-110 °C and stir for 6-12 hours.
Monitor the reaction by TLC or LC-MS. Once complete, cool to room temperature.
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
After filtration and concentration, purify the crude product by column chromatography to obtain the final target molecule.
Mechanism of Action: How Benzoxazinones Inhibit sEH
The benzoxazinone scaffold of the inhibitor fits into the active site of the sEH enzyme. The core structure is positioned in a hydrophobic pocket. The key inhibitory action arises from the hydrogen bonding interactions between the amide/urea moiety of the inhibitor and the catalytic triad of the enzyme, which includes Asp333, Tyr381, and Tyr465.[5] These interactions mimic the transition state of the natural substrate hydrolysis, thus effectively blocking the enzyme's activity.[5][13]
Binding Interaction Diagram
Caption: Key interactions of a benzoxazinone inhibitor in the sEH active site.
Conclusion
6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one is a highly valuable and versatile intermediate for the synthesis of novel sEH inhibitors. Its straightforward preparation and the potential for selective, sequential functionalization using robust palladium-catalyzed cross-coupling reactions make it an ideal building block for medicinal chemists. The protocols and conceptual framework provided in this application note are designed to empower researchers to efficiently explore the chemical space around the benzoxazinone scaffold, accelerating the discovery of new therapeutics for a wide range of diseases.
References
Argiriadi, M. A., Morisseau, C., Hammock, B. D., & Christianson, D. W. (1999). Proc. Natl. Acad. Sci. U.S.A. 96, 10637-10642. ([Link])
Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. (2023). ACS Omega. ([Link])
Cronin, A., et al. (2003). The N-Terminal Domain of Mammalian Soluble Epoxide Hydrolase Is a Phosphatase. Proc. Natl. Acad. Sci. U.S.A. ([Link])
Gomez, G. A., et al. (2004). The X-ray crystal structure of human soluble epoxide hydrolase. Protein Data Bank. ([Link])
Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. (n.d.). PMC. ([Link])
CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. (2020). Neliti. ([Link])
Technique for synthesizing o-chloroacetaminophenol. (n.d.).
Inhibition of Soluble Epoxide Hydrolase by Components of Glycyrrhiza uralensis. (2023). MDPI. ([Link])
Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][13][14]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. (2019). PubMed. ([Link])
Novel soluble epoxide hydrolase inhibitors with a dihydropyrimidinone scaffold: design, synthesis and biological evaluation. (n.d.). RSC Publishing. ([Link])
Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase. (n.d.). PMC. ([Link])
Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004). PMC. ([Link])
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). PMC. ([Link])
Application Notes and Protocol for Determining the Antifungal Efficacy of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one
Introduction: The Rationale for Antifungal Screening of Halogenated Benzoxazinones The 1,4-benzoxazin-3-one scaffold is a core structure in a variety of biologically active compounds.[1] Within this class, halogenated de...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rationale for Antifungal Screening of Halogenated Benzoxazinones
The 1,4-benzoxazin-3-one scaffold is a core structure in a variety of biologically active compounds.[1] Within this class, halogenated derivatives have garnered significant interest for their potential as antimicrobial agents.[2][3] The introduction of halogen atoms, such as bromine, to the benzoxazinone ring can significantly modulate the compound's lipophilicity and electronic properties, which may enhance its interaction with fungal cell components and overall efficacy. Studies on related halogenated heterocyclic compounds have demonstrated potent activity against a range of pathogenic fungi, including clinically relevant Candida and Aspergillus species.[3][4] For instance, certain chlorinated 1,4-benzoxazin-3-one derivatives have shown notable inhibitory effects against plant pathogenic fungi, with EC50 values as low as 15.37 µg/mL against P. infestans.[2] This provides a strong rationale for the systematic in vitro evaluation of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one as a potential novel antifungal agent.
This document provides a detailed, self-validating protocol for determining the antifungal activity of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one. The methodologies are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), primarily the M27 guidelines for yeasts and M38 for filamentous fungi, ensuring reproducibility and comparability of results.[5][6] The protocol outlines the determination of the Minimum Inhibitory Concentration (MIC), which defines the lowest concentration of the compound that inhibits visible fungal growth, and the Minimum Fungicidal Concentration (MFC), which is the lowest concentration that results in fungal death.[7][8]
Principle of the Assays
The primary method detailed is the broth microdilution assay . This quantitative technique involves challenging a standardized suspension of fungal cells with serial dilutions of the test compound in a 96-well microtiter plate.[9] Following incubation, the wells are assessed for visible growth. The MIC is a critical parameter for assessing the potency of a potential antifungal agent.[7]
To differentiate between fungistatic (growth-inhibiting) and fungicidal (lethal) activity, an MFC assay is performed as a subsequent step.[8] This involves sub-culturing the contents from the wells of the MIC plate that show no visible growth onto an agar medium devoid of the test compound. The MFC is determined as the lowest concentration from the MIC assay that results in a significant reduction (typically ≥99.9%) in viable fungal colonies upon subculture.
Experimental Protocols
Part 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the CLSI M27/M38 guidelines.[5][6]
Prepare RPMI-MOPS medium by dissolving MOPS buffer in RPMI-1640 to a final concentration of 0.165 M and adjusting the pH to 7.0 ± 0.1 with 1N NaOH. Filter-sterilize the buffered medium.
1.3. Preparation of Stock Solutions
Test Compound: Prepare a stock solution of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one by dissolving it in DMSO to a concentration of 1280 µg/mL. Causality Note: DMSO is used as a solvent due to the typically low aqueous solubility of organic compounds. The final concentration in the assay should not exceed 1% (v/v) to avoid solvent toxicity to the fungi.
Control Antifungal: Prepare a stock solution of the control antifungal (e.g., Fluconazole) in a similar manner.
1.4. Inoculum Preparation
Yeasts (Candida spp.): Culture the yeast on an SDA plate for 24-48 hours at 35°C. Harvest several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[7] Dilute this suspension 1:1000 in RPMI-MOPS medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
Filamentous Fungi (Aspergillus spp.): Culture the mold on a PDA plate for 5-7 days at 35°C to encourage sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5 minutes. Adjust the conidial suspension spectrophotometrically to an optical density that corresponds to a concentration of 0.4-5 x 10⁴ CFU/mL.
Add 100 µL of RPMI-MOPS medium to wells 2 through 11 of a 96-well plate for each compound to be tested.
Add 200 µL of the 1280 µg/mL test compound stock solution (in RPMI-MOPS, after an initial dilution from the DMSO stock) to well 12.
Perform a 2-fold serial dilution by transferring 100 µL from well 12 to well 11, mixing thoroughly. Repeat this process across the plate to well 2. Discard the final 100 µL from well 2. This will result in concentrations ranging from 64 µg/mL to 0.125 µg/mL.
Well 1 will serve as the growth control (no compound). Add 100 µL of RPMI-MOPS to this well.
Repeat this process for the positive control antifungal in a separate set of rows.
1.6. Inoculation and Incubation
Add 100 µL of the final standardized fungal inoculum to each well (wells 1-11). Note: Well 12 serves as a sterility control and should not be inoculated.
The final volume in each test well will be 200 µL, and the compound concentrations will be halved (ranging from 64 µg/mL to 0.125 µg/mL). The final DMSO concentration will be ≤0.5%.
Seal the plates and incubate at 35°C. Incubation times are typically 24-48 hours for yeasts and 48-72 hours for filamentous fungi, or until sufficient growth is observed in the growth control well (well 1).[7]
1.7. MIC Endpoint Determination
The MIC is the lowest concentration of the compound that causes complete visual inhibition of growth as compared to the growth control well.[9] For azoles, a prominent reduction in growth (≥50% inhibition) is often used as the endpoint.[9]
Part 2: Determination of Minimum Fungicidal Concentration (MFC)
2.1. Procedure
Following the determination of the MIC, select the wells that show complete growth inhibition (i.e., the MIC well and all wells with higher concentrations).
Mix the contents of each selected well thoroughly.
Using a calibrated loop or pipette, subculture 10-20 µL from each clear well onto a fresh SDA or PDA plate.
Also, subculture from the growth control well to ensure the viability of the inoculum.
Incubate the plates at 35°C for 24-72 hours, or until growth is clearly visible on the control plate.
2.2. MFC Endpoint Determination
The MFC is defined as the lowest concentration of the test compound from which subculturing results in no growth or a significant reduction in colony count (e.g., ≥99.9% killing) compared to the initial inoculum count.[8]
Data Presentation and Visualization
The results of the antifungal assays should be presented clearly for comparative analysis.
Table 1: MIC of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one against Pathogenic Fungi
Fungal Strain
6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one MIC (µg/mL)
Table 2: MFC of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one against Pathogenic Fungi
Fungal Strain
MIC (µg/mL)
MFC (µg/mL)
MFC/MIC Ratio
Interpretation
Candida albicans ATCC 90028
8
16
2
Fungicidal
Candida glabrata ATCC 90030
16
>64
>4
Fungistatic
Cryptococcus neoformans ATCC 90112
4
8
2
Fungicidal
Aspergillus fumigatus ATCC 204305
16
>64
>4
Fungistatic
Aspergillus flavus ATCC 204304
32
>64
>2
Fungistatic
Note: A compound is generally considered fungicidal if the MFC/MIC ratio is ≤4.
Workflow Visualization
Caption: Workflow for MFC Determination.
Conclusion and Trustworthiness
The protocols described provide a robust, self-validating framework for assessing the antifungal potential of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one. Adherence to CLSI standards ensures that the data generated are reliable and can be compared to established antifungal agents. The inclusion of positive controls (e.g., Fluconazole, Voriconazole) and growth/sterility controls in every assay is critical for validating the experimental run. By determining both MIC and MFC values, researchers can gain a comprehensive understanding of the compound's activity, distinguishing between static and cidal effects, which is crucial for early-stage drug development.
References
Bollu, V. S., et al. (2017). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1234567. [Link]
Chen, T., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11. [Link]
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(8), 3955–3960. [Link]
Gawalska, A., et al. (2021). In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. Molecules, 26(11), 3223. [Link]
Guilherme, F. D., et al. (2019). Synthesis, chemical characterization and antimicrobial activity of new acylhydrazones derived from carbohydrates. Journal of the Brazilian Chemical Society, 30(10), 2139-2151. [Link]
Haranahalli, K., et al. (2019). Design, synthesis and biological evaluation of novel acylhydrazone derivatives as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2634-2638. [Link]
Kim, J., et al. (2023). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. International Journal of Molecular Sciences, 24(22), 16209. [Link]
Śmist, M., Kwiecień, H., & Krawczyk, M. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Journal of Environmental Science and Health, Part B, 51(6), 393–401. [Link]
Clinical and Laboratory Standards Institute. (2017). M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. 3rd ed. CLSI. [Link]
Clinical and Laboratory Standards Institute. (2020). M44: Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. 3rd ed. CLSI. [Link]
Clinical and Laboratory Standards Institute. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th ed. CLSI. [Link]
Wiederhold, N. P. (2023). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in Molecular Biology, 2649, 1-14. [Link]
Pfaller, M. A., et al. (2010). Comparison of EUCAST and CLSI Broth Microdilution Methods for the Susceptibility Testing of 10 Systemically Active Antifungal Agents against Candida spp. Journal of Medical and Industrial Microbiology, 29(5), 538-545. [Link]
Lewis, R. E., & Kontoyiannis, D. P. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(11), 945. [Link]
Espinel-Ingroff, A., et al. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(9), 3204–3208. [Link]
Espinel-Ingroff, A., et al. (2002). Testing conditions for determination of minimum fungicidal concentrations of new and established antifungal agents for Aspergillus spp. NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(9), 3204-3208. [Link]
Biotecnologie BT. Determination of the Minimal Inhibitory Concentration (MIC) using E-test. [Link]
Yang, Z. B., Li, P., & He, Y. J. (2019). Design, synthesis, and bioactivity evaluation of novel isoxazole-amide derivatives containing an acylhydrazone moiety as new active antiviral agents. Molecules, 24(20), 3766. [Link]
Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. [Link]
D'hooge, E., et al. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 7(2), 118. [Link]
Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]
Hanafi, A. A. (2000). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Molecules, 5(3), 597-606. [Link]
Śmist, M., et al. (2016). Bulky 1,4-benzoxazine derivatives with antifungal activity. Journal of Environmental Science and Health, Part B, 51(6), 393-401. [Link]
Lewis, R. E., & Kontoyiannis, D. P. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(11), 945. [Link]
IVAMI. (n.d.). Tests to determine MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), MFC (Minimum Fungicidal Concentration) in disinfectant products. [Link]
Ramage, G., et al. (2001). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 45(9), 2475–2479. [Link]
Application Note: Advanced Derivatization of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one for SAR Profiling
Abstract & Strategic Overview The 2H-1,4-benzoxazin-3(4H)-one core is a "privileged scaffold" in medicinal chemistry, serving as a structural anchor for therapeutics targeting thrombin, TRPV1, and various kinases [1, 2]....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The 2H-1,4-benzoxazin-3(4H)-one core is a "privileged scaffold" in medicinal chemistry, serving as a structural anchor for therapeutics targeting thrombin, TRPV1, and various kinases [1, 2]. The 6,7-dibromo analog represents a high-value intermediate because it offers three distinct vectors for chemical space exploration:
N4-Position: Modulation of solubility, membrane permeability, and metabolic stability.
C6 & C7 Positions: Orthogonal handles for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the precise installation of biaryl or heteroaryl systems.
This guide details the protocols for the stepwise derivatization of 6,7-dibromo-2H-1,4-benzoxazin-3(4H)-one.[1] Unlike standard synthetic procedures, this note focuses on regiocontrol and library generation efficiency .
The SAR Logic (Structure-Activity Relationship)
N4-Alkylation: Often critical for fitting into hydrophobic pockets or improving oral bioavailability (e.g., reducing topological polar surface area).
C6/C7 Arylation: Used to extend the molecule to reach distal binding sub-pockets. The electronic difference between the C6 (para to oxygen) and C7 (para to amide nitrogen) positions allows for potential regioselectivity.
Experimental Workflows
Visualization of Reaction Pathways
The following diagram illustrates the divergent synthesis strategy. We prioritize N-alkylation first to prevent catalyst poisoning by the free amide during Pd-coupling and to improve solubility in organic solvents.
Figure 1: Divergent synthetic pathway for accessing mono- and bis-functionalized benzoxazinone libraries.
Protocol A: N4-Alkylation (The "Anchor" Step)
Objective: Install a solubilizing group or steric handle.
Rationale: The amide proton at N4 is acidic (
in DMSO). Using a mild base prevents ring opening, which can occur under harsh hydrolytic conditions.
Objective: Selectively couple an aryl group at C6 or C7.
Scientific Challenge: The C6 and C7 positions are electronically distinct but sterically similar.
C6 Position: Para to the ether oxygen (moderate donor).
C7 Position: Para to the amide nitrogen (donor, but attenuated by carbonyl).
Hypothesis: The C6 position is generally more electron-rich due to the direct oxygen donation, potentially making oxidative addition slower than at C7. However, in many benzoxazinone systems, the reactivity is comparable. Strict stoichiometry is the control mechanism.
(5 mol%) - Chosen for robustness and steric bite angle.
Base:
(2.0 eq, 2M aqueous solution)
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
Inert Atmosphere: Purge reaction vial with Nitrogen/Argon.
Loading: Add substrate, boronic acid, and catalyst.[2]
Solvent: Add Dioxane and aqueous base.
Cycle: Heat to 80°C. Do not reflux aggressively.
Monitoring (Critical): Check LCMS at 1 hour.
Target: Mono-coupled product (
pattern changes from tri-isotopic to di-isotopic ).
Stop Condition: If bis-coupled product exceeds 5%, cool immediately.
Purification: Flash chromatography is required to separate mono-coupled from unreacted starting material and trace bis-coupled byproduct.
Regioselectivity Validation:
To confirm which bromine reacted, perform a NOESY NMR experiment on the product.
C6-Arylation: The remaining Br is at C7. You will see NOE correlations between the new Aryl group and the H5 proton (if C6 reacted) or H8 proton (if C7 reacted).
Note: Literature suggests mixed regioselectivity is common without directing groups, so isolation and characterization of isomers are mandatory for SAR accuracy [4].
QC & Validation Standards
For a compound to be released into the biological assay stream, it must meet the "3-Point Integrity Check" :
Purity: >95% by HPLC (UV 254 nm).
Identity:
1H NMR: Confirm loss of NH (if alkylated) and integration of aromatic protons.
HRMS: Mass error < 5 ppm.
Regio-Confirmation: For mono-coupled Suzuki products, 2D NMR (HMBC/NOESY) is required to assign the exact position (C6 vs C7) of the modification.
Validation Workflow Diagram
Figure 2: Quality Control workflow ensuring structural integrity before biological testing.
References
Ilas, J., et al. (2008).[3] Novel potent and selective thrombin inhibitors based on a central 1,4-benzoxazin-3(4H)-one scaffold.[3] Journal of Medicinal Chemistry.
Hu, J., et al. (2024).[4][5] Discovery of N-(1,4-Benzoxazin-3-one) urea analogs as Mode-Selective TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters.
Macić, M., et al. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
Luo, Y., et al. (2015).[6] Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes. Organic & Biomolecular Chemistry.
Application Notes and Protocols for Suzuki Coupling Reactions with 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one
Introduction: The Significance of the 1,4-Benzoxazin-3-one Scaffold The 2H-1,4-benzoxazin-3(4H)-one core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its derivatives have demon...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the 1,4-Benzoxazin-3-one Scaffold
The 2H-1,4-benzoxazin-3(4H)-one core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial properties.[3][4] The ability to introduce diverse substituents onto this core structure through robust and versatile chemical transformations is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
The 6,7-dibromo-2H-1,4-benzoxazin-3(4H)-one derivative serves as a particularly valuable starting material, offering two distinct points for functionalization on the benzene ring. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl moieties under relatively mild conditions.[5][6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one. We will delve into the mechanistic underpinnings that dictate regioselectivity, and provide detailed, field-proven protocols for achieving both selective mono-arylation and exhaustive di-arylation.
Understanding Regioselectivity: The Causality Behind Experimental Choices
A key challenge when working with dihalogenated substrates is controlling the regioselectivity of the initial coupling reaction. In the case of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one, the electronic properties of the benzoxazinone ring system play a crucial role in differentiating the reactivity of the two bromine atoms.
The 1,4-benzoxazin-3-one scaffold possesses both an electron-donating ether linkage at position 1 and an electron-withdrawing amide (lactam) group at position 4. The interplay of these functionalities influences the electron density at the C6 and C7 positions. The ether oxygen donates electron density to the aromatic ring through resonance, primarily increasing the electron density at the ortho (C8) and para (C6) positions. Conversely, the amide group is electron-withdrawing.
In the context of the Suzuki-Miyaura coupling, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. This step is generally favored at more electron-deficient carbon centers. Therefore, it is predicted that the C-Br bond at the C7 position will be more reactive towards oxidative addition than the C-Br bond at the C6 position, which is rendered more electron-rich by the para-ether linkage. This inherent electronic bias forms the basis for achieving selective mono-arylation at the C7 position.
Controlling the stoichiometry of the boronic acid coupling partner is also a critical parameter. Using a slight excess of the boronic acid (typically 1.0-1.2 equivalents) will favor the mono-arylation product. For the synthesis of the di-arylated product, a larger excess of the boronic acid (typically >2.2 equivalents) and often harsher reaction conditions (higher temperature, longer reaction time) are required to drive the reaction to completion.
Experimental Protocols
Protocol 1: Selective Mono-Arylation at the C7 Position
This protocol is designed to favor the synthesis of 7-aryl-6-bromo-2H-1,4-benzoxazin-3(4H)-one derivatives.
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one, the desired arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask in a 4:1 ratio (e.g., 4 mL of 1,4-dioxane and 1 mL of water per 1 mmol of the dibromo starting material).
Inert Atmosphere: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by subjecting it to several cycles of vacuum and backfilling with inert gas.
Reaction Execution: Stir the reaction mixture vigorously and heat to 80-90 °C. The use of a pre-heated oil bath is recommended for consistent temperature control.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours. Look for the consumption of the starting material and the appearance of a new, less polar spot corresponding to the mono-arylated product.
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-6-bromo-2H-1,4-benzoxazin-3(4H)-one.
Protocol 2: Double (Di-Arylation) Suzuki Coupling
This protocol is designed for the synthesis of 6,7-diaryl-2H-1,4-benzoxazin-3(4H)-one derivatives.
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
Solvent Addition: Add 1,4-dioxane and degassed water in a 3:1 ratio (e.g., 6 mL of dioxane and 2 mL of water per 1 mmol of the dibromo starting material).[8]
Inert Atmosphere: Seal the flask and thoroughly degas the reaction mixture.
Reaction Execution: Stir the mixture vigorously and heat to 100 °C for 12-24 hours.[5][8]
Monitoring: Check for the disappearance of the starting material and the mono-arylated intermediate by TLC or LC-MS.
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 25 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired 6,7-diaryl-2H-1,4-benzoxazin-3(4H)-one.
Data Presentation: A Survey of Reaction Conditions
The following table summarizes various conditions for Suzuki coupling reactions on dibromoarenes, providing a comparative overview of catalysts, ligands, bases, and solvents that can be adapted for 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one.
Entry
Coupling Type
Boronic Acid (Equiv.)
Catalyst (mol%)
Ligand (mol%)
Base (Equiv.)
Solvent
Temp. (°C)
Time (h)
Expected Product(s)
1
Mono-arylation
1.1
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄ (2.0)
Toluene/H₂O
100
16
7-Aryl-6-bromo derivative
2
Di-arylation
2.5
Pd(PPh₃)₄ (5)
-
K₂CO₃ (3.0)
Dioxane/H₂O
100
24
6,7-Diaryl derivative
3
Mono-arylation
1.0
Pd₂(dba)₃ (1.5)
P(t-Bu)₃ (4.5)
KF (3.0)
Dioxane
80
12
7-Aryl-6-bromo derivative
4
Di-arylation
>2.2
PdCl₂(dppf) (3)
-
Cs₂CO₃ (2.5)
DMF/H₂O
110
20
6,7-Diaryl derivative
Visualization of Key Processes
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Suzuki Coupling
Caption: A streamlined workflow for the Suzuki coupling experiment.
References
Zhao, P., Young, M., & Beaudry, C. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 13(23), 6483-6486. [Link]
Rasool, N., et al. (2017). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 22(11), 1859. [Link]
Beaumard, F., Dauban, P., & Dodd, R. H. (2009). One-Pot Double Suzuki−Miyaura Couplings: Rapid Access to Nonsymmetrical Tri(hetero)aryl Derivatives. Organic Letters, 11(9), 2093–2096. [Link]
Zhao, P., Young, M., & Beaudry, C. (2015). Regioselective Suzuki couplings of non-symmetric dibromobenzenes: alkenes as regiochemical control elements. Oregon State University NMR Facility. [Link]
Gagnon, A., & Duplessis, M. (2009). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Letters in Organic Chemistry, 6(5), 399-402. [Link]
Kwiecien, H., et al. (2005). Synthesis of Novel Substituted 4-Hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitriles. ChemInform, 36(32). [Link]
Tyszka-Gumkowska, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2307–2318. [Link]
Reddy, G. J., & Rao, K. S. (2013). Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. Heterocyclic Communications, 19(6), 387-398. [Link]
Sharma, S., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(24), 5639. [Link]
Pizzo, F., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Catalysts, 11(12), 1526. [Link]
Schnyder, A., et al. (2006). A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles. Synlett, 2006(19), 3167-3168. [Link]
Academia.edu. (n.d.). Synthesis and Antimicrobial Activity of Some Novel 2,6,7Trisubstituted2H-3,4-dihydro-1,4-benzoxazin-3-one Derivatives. Academia.edu. [Link]
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
Abrishami, F., et al. (2016). Suzuki-Miyaura cross-coupling reaction catalyzed using highly efficient ortho-palladated complex of 2-methoxyphenethylamine. Iranian Journal of Catalysis, 6(3), 249-256. [Link]
Smist, M., & Kwiecien, H. (2014). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis, 11(5), 676-695. [Link]
ResearchGate. (n.d.). The Suzuki reaction of 4-bromoaniline with aryl boronic acids a. ResearchGate. [Link]
Vo, T. C., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 18(38), 7545-7549. [Link]
Li, D., et al. (2018). Palladium-catalyzed P(O)R2 directed C–H arylation to synthesize electron-rich polyaromatic monophosphorus ligands. Chemical Communications, 54(76), 10702-10705. [Link]
Application of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one in medicinal chemistry
Application Note: 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one in Medicinal Chemistry Executive Summary The compound 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one represents a high-value "privileged scaffold" in modern drug discove...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one in Medicinal Chemistry
Executive Summary
The compound 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one represents a high-value "privileged scaffold" in modern drug discovery. Unlike its mono-substituted counterparts, this di-halogenated core offers two distinct electrophilic sites (C6 and C7) for late-stage diversification via palladium-catalyzed cross-coupling reactions. This application note details the robust synthesis of the core scaffold, its transformation into bioactive libraries (specifically targeting antimicrobial and anticancer pathways), and the biological rationale driving its use.
Chemical Foundation & Properties[1]
The 1,4-benzoxazin-3-one core mimics the electronic properties of nucleicobases and amino acids, making it a bioisostere for quinolones and coumarins. The 6,7-dibromo substitution pattern is critical because it allows for the construction of 2,6,7-trisubstituted derivatives , a class recently identified as potent antimicrobial agents against resistant strains like Pseudomonas aeruginosa.
Protocol A: "Bottom-Up" Synthesis of the Core Scaffold
Rationale: Direct bromination of the benzoxazinone core often yields a mixture of isomers (6-bromo, 6,8-dibromo). To achieve the specific 6,7-substitution, we utilize a regioselective cyclization starting from the pre-functionalized aminophenol.
Preparation: Dissolve 2-Amino-4,5-dibromophenol (10 mmol) in anhydrous acetone (50 mL) in a round-bottom flask equipped with a reflux condenser.
Base Addition: Add anhydrous K₂CO₃ (25 mmol) to the solution. Stir the suspension at room temperature for 15 minutes to facilitate deprotonation.
Acylation: Dropwise add chloroacetyl chloride (12 mmol) over 20 minutes. Note: The reaction is exothermic; maintain temperature <30°C using a water bath if necessary.
Cyclization: Heat the mixture to reflux (approx. 56°C) for 6–8 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3).
Work-up:
Cool to room temperature and pour the mixture into crushed ice (200 g).
The product will precipitate as a solid. Filter under vacuum.[4]
Wash the cake with cold water (3 x 20 mL) to remove inorganic salts.
Purification: Recrystallize from ethanol to yield 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one as off-white/pale-brown crystals.
Protocol B: Functionalization via Suzuki-Miyaura Coupling
Rationale: This protocol demonstrates how to convert the "scaffold" into a "lead" by replacing the bromine atoms with aryl groups.
Reagents:
6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one (1.0 eq)
Arylboronic acid (2.5 eq for bis-coupling)
Pd(PPh₃)₄ (5 mol%)
Na₂CO₃ (2M aqueous solution)
Dioxane/Water (4:1 v/v)
Methodology:
Degassing: In a Schlenk tube, combine the scaffold, arylboronic acid, and solvent. Degas with nitrogen for 10 minutes.
Catalyst Addition: Add Pd(PPh₃)₄ and the base solution. Seal the tube.
Reaction: Heat to 90°C for 12 hours.
Extraction: Dilute with ethyl acetate, wash with brine, and dry over Na₂SO₄.
Isolation: Purify via column chromatography (Silica gel). Note: Regioselective mono-coupling at C7 may be observed at lower temperatures or stoichiometric control due to the para-directing effect of the nitrogen atom.
Biological Application & Mechanism
The 6,7-dibromo-benzoxazinone scaffold is not merely a passive carrier; it is an active pharmacophore.
Antimicrobial Activity:
Target: Bacterial DNA Gyrase (GyrB subunit).
Mechanism: Trisubstituted derivatives (alkylated at N4, arylated at C6/C7) have shown significant efficacy against Gram-negative bacteria. The planar benzoxazinone core intercalates into DNA or binds the ATP-binding pocket of GyrB, while the 6,7-substituents occupy hydrophobic pockets, enhancing binding affinity.
Anticancer Potential:
Target: Topoisomerase II.
Mechanism: Similar to quinolones, these compounds stabilize the DNA-enzyme cleavage complex, leading to apoptosis in tumor cells.
Inoculum: Prepare a suspension of P. aeruginosa (ATCC 27853) adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
Dilution: Dilute the inoculum 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Compound Prep: Dissolve the test compound in DMSO. Prepare serial 2-fold dilutions in a 96-well plate (Final conc. range: 0.5 – 256 µg/mL).
Incubation: Add 100 µL of diluted bacterial suspension to each well. Incubate at 37°C for 16–20 hours.
Readout: The MIC is the lowest concentration with no visible growth. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).
Visualizing the Workflow
The following diagram illustrates the synthesis pathway and the diversity-oriented logic for medicinal chemistry optimization.
Caption: Synthesis and diversification workflow for 6,7-dibromo-2H-1,4-benzoxazin-3(4H)-one. The scaffold serves as a central hub for generating antimicrobial and anticancer libraries.
References
National Institutes of Health (NIH). (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives.[4] PMC. Retrieved from [Link]
Academia.edu. (n.d.). Synthesis and Antimicrobial Activity of Some Novel 2,6,7-Trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one Derivatives. Retrieved from [Link]
Frontiers in Chemistry. (2025). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells.[5] Retrieved from [Link]
Application Note: 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one in Agricultural Research
[1][2] Introduction: The Strategic Value of Halogenated Scaffolds Benzoxazinoids (BXs) are potent secondary metabolites naturally produced by Poaceae cereals (maize, wheat, rye) to defend against pests, pathogens, and co...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Introduction: The Strategic Value of Halogenated Scaffolds
Benzoxazinoids (BXs) are potent secondary metabolites naturally produced by Poaceae cereals (maize, wheat, rye) to defend against pests, pathogens, and competing plants.[1] While natural BXs like DIMBOA are effective, they are chemically unstable, degrading rapidly in soil and aqueous environments into benzoxazolinones (MBOA).[1]
6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one represents a critical synthetic evolution of the BX scaffold.[1] By introducing bromine atoms at the C-6 and C-7 positions, researchers achieve two pivotal advantages:
Metabolic Blockade: Halogenation at reactive aromatic sites retards oxidative degradation by cytochrome P450 enzymes in target organisms.
Lipophilic Enhancement: The dibromo-substitution significantly increases logP, facilitating superior cuticle penetration in foliar applications and membrane transport in fungal hyphae.
This guide details the protocols for synthesizing this compound, formulating it for delivery, and assessing its utility as a broad-spectrum antifungal agent and herbicide safener model.[1]
Chemical Synthesis Protocol
Objective: Preparation of high-purity 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one for biological screening.
Mechanism of Synthesis
The synthesis follows a "Green" reductive cyclization pathway followed by electrophilic aromatic substitution.
Precursor Formation: O-alkylation of 2-nitrophenol with methyl bromoacetate.[2][3]
Cyclization: Reductive cyclization (Fe/AcOH or catalytic hydrogenation) to form the parent 2H-1,4-benzoxazin-3(4H)-one.
Halogenation: Regioselective bromination targeting C-6 and C-7.
Step-by-Step Protocol
Reagents:
2-Amino-4,5-dibromophenol (Alternative starting material for direct cyclization)[1]
Solubilization: Dissolve 10 mmol of 2-amino-4,5-dibromophenol in 30 mL of anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.
Base Addition: Add 15 mmol of anhydrous
. Stir the suspension at room temperature for 30 minutes to activate the phenoxide.
Acylation: Dropwise add 11 mmol of chloroacetyl chloride over 20 minutes. The reaction is exothermic; maintain temperature below 40°C using an ice bath if necessary.
Reflux: Heat the mixture to reflux (56°C) for 4–6 hours. Monitor consumption of the aminophenol via TLC (Hexane:Ethyl Acetate 7:3).
Context: This compound exhibits significant mycelial growth inhibition against necrotrophic pathogens such as Rhizoctonia solani and Fusarium culmorum.
Materials
Test Compound: 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one (dissolved in DMSO).
Media Preparation: Autoclave PDA and cool to 50°C.
Amending: Add the test compound stock solution to the molten agar to achieve final concentrations of 10, 50, 100, and 200 mg/L. Ensure DMSO concentration does not exceed 0.5% v/v.
Plating: Pour 20 mL of amended media into 90mm Petri dishes. Allow to solidify.
Inoculation: Place a 5mm mycelial plug (mycelium side down) in the exact center of the plate.
Incubation: Incubate at 25°C ± 1°C in the dark.
Data Collection: Measure colony diameter (cross-sectional average) daily until the control plates reach the edge (typically 4–7 days).
Calculation of Inhibition:
Where is the growth diameter of the control and is the growth diameter of the treatment.
Context: Halogenated benzoxazinones can induce Glutathione S-transferase (GST) activity in crops, protecting them from herbicide injury.[1]
Protocol: Hydroponic Safening Assay
Seed Preparation: Surface sterilize winter wheat seeds (Triticum aestivum) with 1% NaOCl for 10 mins.
Pre-treatment: Soak seeds for 12 hours in varying concentrations (1–100 µM) of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one.
Herbicide Challenge: Transfer seeds to hydroponic rafts floating in Hoagland solution containing a lethal dose of a chloroacetanilide herbicide (e.g., Metolachlor).
Growth Conditions: 16h light / 8h dark photoperiod, 22°C.
Scoring (Day 14): Measure shoot height, root length, and fresh weight relative to "Herbicide Only" and "No Treatment" controls.
Mode of Action & Logic Visualization
The following diagram illustrates the structural logic behind using the 6,7-dibromo scaffold to enhance natural allelopathic mechanisms.
Caption: Structural optimization pathway converting unstable natural allelochemicals into potent, stable agricultural probes via halogenation.
References
Synthesis and Antifungal Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives.
Source: Journal of Environmental Science and Health, Part B.
Relevance: Establishes the core synthesis protocol via O-alkylation and reductive cyclization, and documents antifungal screening against R. solani.
New Herbicide Models from Benzoxazinones: Aromatic Ring Functionalization Effects.
Source: Journal of Agricultural and Food Chemistry.
Relevance: Validates the impact of halogenation (C-6/C-7) on phytotoxicity and molecular stability, providing the rationale for the dibromo-substitution.
1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone.
Source: Acta Crystallographica Section E.
Relevance: Details the structural conformation of brominated benzoxazinones and their specific application as herbicide safeners.
Plant Protection by Benzoxazinoids—Recent Insights into Biosynthesis and Function.
Source: MDPI Agronomy.
Relevance: Provides the foundational understanding of natural BX mechanisms, justifying the use of synthetic analogs to mimic natural defense pathways.
Technical Support Center: Stability & Handling of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one
[1] Introduction Welcome to the technical support hub for 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one . This guide addresses the specific physicochemical challenges associated with this scaffold.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction
Welcome to the technical support hub for 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one . This guide addresses the specific physicochemical challenges associated with this scaffold. While the 1,4-benzoxazin-3-one core is a privileged structure in medicinal chemistry (often used as a bioisostere for quinolones or coumarins), the addition of two bromine atoms at positions 6 and 7 significantly alters its lipophilicity and electronic stability.
This guide moves beyond generic advice, focusing on the specific failure modes: hydrolytic ring opening , oxidative degradation , and photodehalogenation .[1]
Module 1: Solubility & Stock Preparation
The Solubility Paradox
Users often report that the compound dissolves in DMSO but precipitates immediately upon addition to aqueous assay buffers.[1] This is due to the high lipophilicity introduced by the dibromo-substitution (LogP ~1.87 vs 0.9 for the unsubstituted parent).
Physicochemical Properties Table
Property
Value / Characteristic
Implication for Handling
Molecular Weight
306.94 g/mol
Distinct mass shift if debrominated (-79/81 Da).[1][2]
Water) causes the hydrophobic dibromo-benzoxazinone to aggregate before it can disperse.
Protocol: The "Intermediate Dilution" Method
Do not pipette 100% DMSO stock directly into the assay well.[1]
Step 1: Prepare a 100x Stock in pure DMSO (e.g., 10 mM).[1]
Step 2: Prepare a 10x "Working Solution" in assay buffer containing 5-10% DMSO .
Why? This creates a solvation shell that prevents immediate aggregation.[1]
Step 3: Add the 10x Working Solution to your final assay plate (Final DMSO = 0.5-1.0%).[1]
Module 2: Chemical Stability (Hydrolysis & Oxidation)
The Instability Mechanism
The 2H-1,4-benzoxazin-3(4H)-one ring contains a cyclic carbamate/lactam linkage.[1] While generally stable at neutral pH, it is susceptible to nucleophilic attack at the C3 carbonyl.[1]
Symptom: LCMS shows a new peak at M+18 (Water adduct) or M-28 (Ring contraction/rearrangement).[1]
Risk Factor: High pH (>8.[1]0) or presence of strong nucleophiles (thiols like DTT/BME) in the buffer.[1]
Visualization: Troubleshooting Logic Flow
The following diagram outlines the decision matrix when you observe degradation or loss of potency.
Caption: Diagnostic workflow for identifying stability issues in 6,7-dibromo-2H-1,4-benzoxazin-3(4H)-one experiments.
Module 3: Photostability (The Bromine Factor)
FAQ: "Why are there extra peaks after leaving the sample on the bench?"
Answer: Aryl bromides are inherently photosensitive.[1] The carbon-bromine (C-Br) bond is weaker than C-Cl or C-F.[1] Exposure to ambient UV/fluorescent light can trigger homolytic cleavage , resulting in a radical that abstracts a hydrogen from the solvent.[1]
Observation: Appearance of mono-bromo analogs (Mass = M - 80) or solvent adducts.[1]
Corrective Action:
Store solid powder in amber vials wrapped in foil.
Keep DMSO stocks in the dark at -20°C.
Avoid leaving clear assay plates under biosafety cabinet lights for extended periods.[1]
Module 4: Validated QC Protocol
Use this method to verify the integrity of your material before critical assays.
Identity: Mass spectrum must show the characteristic isotopic pattern of a dibromo compound (1:2:1 ratio for peaks at M, M+2, M+4).
Degradation Pathway Visualization
Understanding how the molecule breaks down helps you prevent it.[1]
Caption: Primary degradation pathways: Hydrolytic ring opening (pH-dependent) and Photolytic debromination (Light-dependent).[1]
References
PubChem. 2H-1,4-benzoxazin-3(4H)-one Compound Summary. National Library of Medicine.[1]
[Link][1]
Macías, F. A., et al. (2005).[1] Degradation Studies on Benzoxazinoids.[1][3][4][5] Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA). Journal of Agricultural and Food Chemistry.[1][4] (Establishes the hydrolytic instability of the benzoxazinone scaffold).
[Link]
EPA CompTox Dashboard. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one Properties.[1][6] (Data source for physicochemical properties of brominated analogs).[1]
[Link][1]
Welcome to the technical support hub for benzoxazinone synthesis. This guide addresses the specific challenges in synthesizing 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one (CAS: N/A for specific isomer, generic benzoxazinone CAS: 5466-88-6).
The synthesis of this scaffold typically involves the cyclization of 2-amino-4,5-dibromophenol with chloroacetyl chloride . While the unsubstituted benzoxazinone is straightforward, the presence of two electron-withdrawing bromine atoms at positions 4 and 5 of the starting phenol significantly alters the electronics, reducing the nucleophilicity of the amine and increasing the acidity of the phenol. This often leads to incomplete cyclization or competitive side reactions.
Visualizing the Pathway
The following diagram illustrates the critical intermediate (N-acylated species) and the bifurcation points where yield is lost.
Figure 1: Reaction pathway highlighting the critical two-step mechanism: N-acylation followed by intramolecular O-alkylation.
The "Golden Batch" Protocol
To maximize yield, we recommend a telescoped one-pot, two-step procedure . This method avoids isolation of the chloroacetamide intermediate, which can be prone to hydrolysis, while ensuring the distinct conditions required for both acylation and cyclization are met.
Reagents & Stoichiometry
Component
Role
Eq.
Notes
2-Amino-4,5-dibromophenol
Limiting Reagent
1.0
Ensure purity >98%; oxidation leads to tar.
Chloroacetyl Chloride
Electrophile
1.1 - 1.2
Excess ensures complete N-acylation.
K₂CO₃ (Anhydrous)
Base
2.5 - 3.0
Acts as HCl scavenger and promotes cyclization.
Acetone or DMF
Solvent
N/A
DMF is preferred for solubility of dibromo species.
TBAI ( Tetrabutylammonium iodide)
Catalyst
0.05
Phase transfer catalyst (optional but recommended).
Step-by-Step Methodology
Solubilization (Step 1): Dissolve 2-amino-4,5-dibromophenol in DMF (5-7 mL per gram). Cool the solution to 0–5°C under an inert atmosphere (
or Ar). Critical: The dibromo-aminophenol is sensitive to oxidation.
Acylation (Kinetic Control): Add Chloroacetyl chloride dropwise over 30 minutes. Maintain temperature <10°C.
Checkpoint: Monitor by TLC.[1] You should see the disappearance of the amine. The intermediate (open amide) is formed here.[2]
Cyclization (Thermodynamic Control): Once the amine is consumed, add anhydrous
(2.5 eq) in a single portion.
Optional: Add 5 mol% TBAI to accelerate the displacement of the chloride.
Heating: Warm the mixture to 60–70°C and stir for 4–6 hours.
Why: The electron-withdrawing bromine atoms make the phenol oxygen less nucleophilic. Heat is required to drive the intramolecular
reaction closing the ring [1].
Workup: Pour the reaction mixture into ice-cold water (10x volume). The product should precipitate as a solid. Filter, wash with water, and dry.[3]
Troubleshooting Guide (Q&A)
Issue 1: Low Yield / Incomplete Cyclization
Q: I see a major spot on TLC that is not my starting material or product. Yield is <30%. What is happening?
A: You likely have the uncyclized intermediate (N-(2-hydroxy-4,5-dibromophenyl)-2-chloroacetamide).
Diagnosis: Isolate a small amount.[4] If the IR shows a broad -OH stretch (~3300 cm⁻¹) and a secondary amide band, cyclization failed.
Root Cause: The bromine substituents deactivate the ring, making the phenol oxygen a poor nucleophile. Weak bases (like
) or low temperatures are insufficient to drive the ring closure.
Solution:
Switch to a stronger base: Potassium Carbonate (
) is superior to bicarbonate.
Increase Temperature: Reflux in Acetone (56°C) or heat to 80°C in DMF.
Finkelstein Modification: Add 10 mol% NaI or KI . This converts the alkyl chloride to a more reactive alkyl iodide in situ, significantly speeding up the ring closure [2].
Issue 2: Product is Black/Dark Brown
Q: My product precipitates as a dark brown solid, but the literature says it should be off-white. How do I fix this?
A: This is due to the oxidation of the starting aminophenol into quinone imines before it reacts.
Prevention:
Degas your solvents with nitrogen before use.
Add a pinch of sodium dithionite (
) or sodium metabisulfite to the aqueous workup to reduce oxidized impurities.
Purification:
Recrystallization: Use Ethanol or Acetic Acid . Dissolve the crude solid in hot solvent, treat with activated charcoal, filter hot, and let cool.
Issue 3: Regioselectivity (O- vs N-acylation)
Q: Can the chloroacetyl chloride attack the oxygen first?
A: Yes, but under neutral/mildly acidic conditions, the amine is more nucleophilic (Soft Acid-Base theory). However, if you use a strong base from the start (e.g., NaH), you might deprotonate the phenol, leading to competitive O-acylation.
Protocol Fix: Do not add the full base load initially. Add the acid chloride to the neutral amine (or use a weak scavenger like mild pyridine), allow N-acylation, then add the inorganic base (
) to force the O-alkylation/cyclization.
Data & Specifications
Analytical Reference Table
Note: Values are extrapolated from 6-bromo analogs and general benzoxazinone trends [3].
Property
Specification
Method
Appearance
White to pale beige powder
Visual
Melting Point
>230°C (Decomposes)
Capillary
Rf Value
~0.4 - 0.5
TLC (Hexane:EtOAc 1:1)
Solubility
DMSO, DMF, hot Ethanol
-
1H NMR
Singlet ~4.6 ppm (CH2), Broad Singlet ~10.8 ppm (NH)
DMSO-d6
Troubleshooting Logic Tree
Figure 2: Decision tree for diagnosing common synthetic failures.
References
BenchChem. (2025).[1] Technical Support Center: Synthesis of Benzoxazolone Derivatives. Retrieved from 1
Sigma-Aldrich. (n.d.). 6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one Product Information. Retrieved from
Thermo Fisher Scientific. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one Specifications. Retrieved from 5
Mishra, D., et al. (2017).[6] A facile one-pot process for the synthesis of amides from aromatic amines and chloroacetyl chloride.[6] ResearchGate. Retrieved from 6[7]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-amino-4,5-dibromophenol and chloroacetyl chloride before handling. These reagents are corrosive and toxic.
Technical Guide: Impurity Characterization in 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one Synthesis
The following technical guide is designed for researchers and process chemists optimizing the synthesis and purification of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one. It focuses on impurity profiling, mechanistic origins o...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed for researchers and process chemists optimizing the synthesis and purification of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one. It focuses on impurity profiling, mechanistic origins of by-products, and robust characterization protocols.
Executive Summary & Synthetic Context
6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one is a critical halogenated scaffold used in the development of bioactive heterocyclic compounds, including adrenergic antagonists and flame-retardant polymers.
High-purity isolation of this compound is often challenged by regioselectivity issues during bromination. This guide addresses the two primary synthetic routes and their associated impurity profiles:
Route A (Electrophilic Bromination): Direct bromination of 2H-1,4-benzoxazin-3(4H)-one. High risk of regioisomers.
Route B (Cyclization): Condensation of 2-amino-4,5-dibromophenol with chloroacetyl chloride. High risk of uncyclized intermediates.
Impurity Origins & Pathway Visualization
Understanding the mechanistic origin of impurities is the first step in troubleshooting. The diagram below maps the formation of critical impurities (IMP-A, IMP-B, IMP-C) during the direct bromination pathway.
Figure 1: Reaction network for the electrophilic bromination of 2H-1,4-benzoxazin-3(4H)-one, highlighting the divergence points for regioisomeric and over-brominated impurities.
Q1: I have a persistent impurity co-eluting with my product. How do I confirm if it is the 6,8-dibromo regioisomer?Diagnostic: The 6,7-dibromo and 6,8-dibromo isomers have distinct proton substitution patterns that are clearly resolvable by 1H NMR .
6,7-Dibromo (Target): Protons are at positions H-5 and H-8 . These are para to each other.
Signal: Two singlets (or very weakly coupled doublets,
Hz).
6,8-Dibromo (Impurity): Protons are at positions H-5 and H-7 . These are meta to each other.
Signal: Two doublets with a meta-coupling constant (
Hz).
Action: Run a high-resolution 1H NMR in DMSO-
. If you see meta-coupling, your scaffold is brominated at the 8-position (ortho to the oxygen), which is a common byproduct if the reaction temperature is too high.
Q2: My reaction stalled at the mono-bromo stage. Which position brominates first?Analysis: The nitrogen atom (amide) activates the para-position (C-6) more strongly than the oxygen activates its para-position (C-7).
Observation: The first intermediate formed is almost exclusively 6-bromo-2H-1,4-benzoxazin-3(4H)-one .
Troubleshooting: If conversion to the dibromo species stalls, ensure your reaction mixture is not "dry." Bromination often requires a catalytic amount of HBr (autocatalytic) or added Lewis acid (
) to overcome the electron-withdrawing effect of the first bromine atom.
Section B: Process & Purification
Q3: The product color is pink/brown even after recrystallization. Is this an impurity?Root Cause: This discoloration is typically due to trace oxidative coupling dimers or free radical species, often present at <0.1% levels but highly chromophoric.
If using Route B (Aminophenol): It indicates trace unreacted 2-amino-4,5-dibromophenol oxidizing in air.
Solution: Perform a "charcoal wash." Dissolve the crude material in hot ethanol/methanol, add 5% w/w activated carbon, reflux for 30 minutes, and filter while hot through Celite.
Q4: In the HPLC method, I see a "ghost peak" that disappears when I change solvents. What is it?Technical Insight: Benzoxazinones can undergo lactam-lactim tautomerism or ring-opening hydrolysis in unbuffered aqueous mobile phases.
Check: If your mobile phase is acidic (0.1% TFA), the lactam ring is stable. If you are using neutral water/methanol, you may be observing the hydrolyzed acid form (ring opening at the amide).
Protocol Fix: Always maintain pH < 3.0 in the aqueous mobile phase to suppress ionization and hydrolysis.
Analytical Characterization Protocols
Protocol 1: HPLC Method for Impurity Profiling
Scope: Separation of mono-, di-, and tri-bromo species.
Parameter
Specification
Column
C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A
Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile (MeCN)
Flow Rate
1.0 mL/min
Gradient
0-2 min: 10% B (Isocratic)2-15 min: 10% 90% B (Linear)15-20 min: 90% B (Wash)
Detection
UV @ 254 nm (Aromatic core) and 210 nm (Amide)
Temperature
30°C
Expected Retention Time (RT) Order:
Impurity: 2H-1,4-benzoxazin-3(4H)-one (Starting Material) - Most Polar
Impurity: 6-Bromo intermediate
Target: 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one
Impurity: 5,6,7-Tribromo / Dimers - Most Lipophilic
Protocol 2: NMR Diagnostic Table (DMSO-
)
Use this table to assign regiochemistry.
Compound
H-5 Signal ( ppm)
H-6 Signal
H-7 Signal
H-8 Signal
Diagnostic Feature
Unsubstituted
~6.9 (m)
~6.9 (m)
~6.9 (m)
~6.9 (m)
Complex multiplet region
6-Bromo
7.05 (d, Hz)
-Br
7.15 (dd)
6.90 (d)
ABX system
6,7-Dibromo
7.35 (s)
-Br
-Br
7.10 (s)
Two distinct singlets
6,8-Dibromo
7.40 (d, Hz)
-Br
7.60 (d, Hz)
-Br
Meta-coupling visible
References & Authority
Synthesis of Benzoxazinone Scaffolds:
Reference: Kudelko, A. et al. "Synthesis and characterization of novel substituted 4-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitriles." ResearchGate.[1] (Accessed 2024).[2][3]
Relevance: Establishes the reactivity of the 6,7-positions and bromination precursors.
Brominated Benzoxazine Monomers:
Reference: "Synthesis, characterization, and polymerization of brominated benzoxazine monomers." ResearchGate.[1]
Relevance: Provides thermal and spectral data for brominated benzoxazine analogs useful for comparative characterization.
HPLC Method Development for Benzoxazinones:
Reference: Woodward, M. D. et al. "Quantitation of 1,4-Benzoxazin-3-ones in Maize by Gas-Liquid Chromatography."[4] PMC - NIH.
Relevance: validates chromatographic separation principles for this class of heterocycles.
Commercial Standards & Safety:
Reference: "6-Bromo-2H-1,4-benzoxazin-3(4H)-one Safety Data Sheet." Thermo Scientific Chemicals.
Relevance: Safety and handling data for the primary brominated intermediate.
A Comparative Guide to the Structure-Activity Relationship of Halogenated 2H-1,4-Benzoxazin-3(4H)-ones
Introduction: The Versatile 2H-1,4-Benzoxazin-3(4H)-one Scaffold The 2H-1,4-benzoxazin-3(4H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide s...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Versatile 2H-1,4-Benzoxazin-3(4H)-one Scaffold
The 2H-1,4-benzoxazin-3(4H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2] This structural motif is present in both natural products and synthetic molecules, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory and herbicidal.[3][4][5] The planar nature of the benzoxazinone ring system is believed to facilitate interactions with biological macromolecules, such as intercalating with DNA, which may contribute to its anticancer properties.[6][7]
The inherent versatility of the benzoxazinone scaffold allows for chemical modifications at several positions, enabling the fine-tuning of its pharmacological profile. One of the most effective strategies for modulating the activity, selectivity, and pharmacokinetic properties of bioactive molecules is the introduction of halogen atoms. This guide provides a comparative analysis of the structure-activity relationship (SAR) of halogenated 2H-1,4-benzoxazin-3(4H)-ones, with a focus on how the nature and position of the halogen substituent influence their biological efficacy. We will delve into their anticancer and antimicrobial properties, supported by experimental data from various studies, and provide detailed protocols for the evaluation of these activities.
The Influence of Halogenation on Biological Activity: A Comparative Analysis
Halogenation can dramatically alter the physicochemical properties of a molecule, including its lipophilicity, electronic character, and metabolic stability. These changes, in turn, can have a profound impact on the molecule's interaction with its biological target. In the context of 2H-1,4-benzoxazin-3(4H)-ones, the introduction of halogens has been explored as a strategy to enhance their therapeutic potential.
Anticancer Activity
The benzoxazinone scaffold has been investigated for its potential as an anticancer agent, with studies suggesting mechanisms that include the induction of apoptosis, autophagy, and cell cycle arrest.[3][8] Halogenation of this scaffold can influence its cytotoxic potency.
Note: The compounds listed are complex derivatives where the halogen is part of a larger substituent attached to the benzoxazinone core. The data is compiled from different studies and should be interpreted with caution as direct comparisons are limited.
From the available data, it is evident that halogenated benzoxazinone derivatives can exhibit potent anticancer activity. For example, compound 14b , with a 4-chlorophenyl substituent, shows a strong inhibitory effect on A549 lung cancer cells with an IC50 value of 7.59 µM.[1][3] Interestingly, the corresponding 4-bromophenyl analog (14c ) is less active, with an IC50 of 18.52 µM, suggesting that for this particular scaffold and target, chlorine may be more favorable than bromine.[1][3] In another study on Huh-7 liver cancer cells, the 4-chlorobenzyl derivative (c18 ) displayed the highest potency among the halogenated compounds tested, with an IC50 of 19.05 µM.[6]
These findings underscore the importance of both the type of halogen and its position within the substituent in modulating anticancer activity. The observed differences can be attributed to a combination of factors, including the electron-withdrawing nature of the halogen, its size, and its ability to form halogen bonds with the biological target.
Antimicrobial Activity
Halogenation is a well-established strategy for enhancing the efficacy of antimicrobial agents. In the case of benzoxazinones, the introduction of halogens has been shown to improve their activity against a range of pathogens.
A study on 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety demonstrated that a 6-chloro substituent on the benzoxazinone skeleton generally leads to better antifungal activity compared to other substituents.[5] For example, compound 5s from this series, which features a 6-chloro-benzoxazinone core, exhibited excellent activity against P. infestans with an EC50 value of 15.37 µg/ml.[5]
Another study on triazole-functionalized 2H-benzo[b][2][3]oxazin-3(4H)-ones identified compounds with promising antimicrobial activity. Molecular docking studies suggested that these compounds interact with the active site of Staphylococcus aureus (CrtM) dehydrosqualene synthase.[9]
Table 2: Comparative Antimicrobial Activity of Halogenated 2H-1,4-Benzoxazin-3(4H)-one Derivatives
Note: The data presented is for complex derivatives and is collated from different studies. MIC = Minimum Inhibitory Concentration, EC50 = Half-maximal Effective Concentration.
The data suggests that chloro-substituted benzoxazinones are potent antifungal agents. In the triazole-functionalized series, both the 4-chloro and 2,4-dichloro derivatives (9c and 9d ) exhibited a MIC of 16 µg/mL against Candida albicans, while the 4-bromo analog (9e ) was less active with a MIC of 32 µg/mL.[9] This again points to a potential advantage of chlorine over bromine in this chemical space for antimicrobial activity.
Experimental Protocols
To ensure the reproducibility and validity of structure-activity relationship studies, standardized experimental protocols are essential. Here, we provide detailed methodologies for assessing the anticancer and antimicrobial activities of halogenated 2H-1,4-benzoxazin-3(4H)-ones.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of living cells to form purple formazan crystals.
Step-by-Step Protocol:
Cell Seeding:
Culture human cancer cell lines (e.g., A549, Huh-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Trypsinize confluent cells, count them using a hemocytometer, and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
Incubate the plates for 24 hours to allow the cells to attach.
Compound Treatment:
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
Perform serial dilutions of the compounds in culture media to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
Remove the old media from the wells and add 100 µL of the media containing the test compounds at various concentrations. Include a vehicle control (media with DMSO) and a positive control (a known anticancer drug).
Incubate the plates for 48 to 72 hours.
MTT Assay:
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate the plates for another 4 hours at 37°C in the dark.
Carefully remove the media containing MTT without disturbing the formazan crystals.
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
Gently shake the plates on an orbital shaker for 10 minutes to ensure complete dissolution.
Data Analysis:
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Protocol:
Inoculum Preparation:
Culture the test microorganism (e.g., Staphylococcus aureus, Candida albicans) on an appropriate agar plate for 18-24 hours.
Select several well-isolated colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
Dilute this suspension in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
Compound Dilution:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Perform serial twofold dilutions of the compound in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations.
Inoculation and Incubation:
Add the standardized inoculum to each well of the microtiter plate containing the diluted compounds.
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
MIC Determination:
After incubation, visually inspect the plates for turbidity.
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Structure-Activity Landscape
To better understand the relationships between the chemical structure of halogenated 2H-1,4-benzoxazin-3(4H)-ones and their biological activity, we can use diagrams to represent the core scaffold, potential modification sites, and the general workflow of the biological assays.
Caption: Core structure of 2H-1,4-benzoxazin-3(4H)-one with key positions for halogenation.
Caption: Workflow for the MTT cell viability assay.
Caption: Key factors influencing the SAR of halogenated benzoxazinones.
Conclusion and Future Perspectives
The introduction of halogen atoms to the 2H-1,4-benzoxazin-3(4H)-one scaffold is a promising strategy for the development of novel therapeutic agents. The available data, although fragmented, suggests that both the type of halogen and its position on the aromatic ring play a crucial role in determining the biological activity of these compounds. In several instances, chloro-substituted derivatives have demonstrated superior anticancer and antifungal properties compared to their bromo-counterparts.
However, to establish a more definitive structure-activity relationship, systematic studies involving the synthesis and biological evaluation of a comprehensive series of halogenated analogs (F, Cl, Br, I) at each of the C5, C6, C7, and C8 positions are warranted. Such studies would provide a clearer understanding of the electronic, steric, and lipophilic effects of each halogen at different positions, paving the way for the rational design of more potent and selective benzoxazinone-based drugs. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative investigations with scientific rigor.
References
Hou, T., Liu, C., Tian, X., He, Y., Guo, Y., Guo, W., & Yang, L. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][2][3]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology, 16, 1565657. [Link]
Hou, T., Liu, C., Tian, X., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][2][3]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. ResearchGate. [Link]
Hou, T., Liu, C., Tian, X., He, Y., Guo, Y., Guo, W., & Yang, L. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][2][3]oxazin-3(4H). PubMed. [Link]
Hou, T., et al. (2025). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers. [Link]
Hou, T., et al. (2025). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PMC. [Link]
Đukić, M., et al. (2025). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. ResearchGate. [Link]
Hou, T., et al. (2025). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. ResearchGate. [Link]
Bollu, R., Banu, S., Bantu, R., et al. (2017). Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][2][3]oxazin-3(4H)-ones. Bioorganic & Medicinal Chemistry Letters, 27(23), 5158-5162. [Link]
Kucukguzel, I., Kucukguzel, S. G., Rollas, S., & Kiraz, M. (2000). Synthesis and antimicrobial activity of some new 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones. Farmaco, 55(11-12), 716-720. [Link]
Zhang, H., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Journal of Pharmacy and Pharmacology, 72(10), 1335-1345. [Link]
Synthesis and Antimicrobial Activity of Some Novel 2,6,7Trisubstituted2H-3,4-dihydro-1,4-benzoxazin-3-one Derivatives. (n.d.). Academia.edu. [Link]
Szymański, J., et al. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]
Islam, M. K., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. ResearchGate. [Link]
Khan, I., et al. (2025). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journal of Organic Chemistry, 21, 235-247. [Link]
Novel one - pot Synthesis and Antimicrobial Activity of 6-chloro-2,4- diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. (n.d.). ijpsr.com. [Link]
A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. (2025). Wiley Online Library. [Link]
Grudzień, M., et al. (2025). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. MDPI. [Link]
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024). MDPI. [Link]
Amorim, M., et al. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. MDPI. [Link]
Méndez-Rojas, M. A., et al. (2018). Synthesis and biological evaluation of potential acetylcholinesterase inhibitors based on a benzoxazine core. ResearchGate. [Link]
Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. (n.d.). ChemRxiv. [Link]
Zhang, Y., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1233443. [Link]
Antimicrobial and Antibiofilm Activity of 4-Benzylidene-2-methyl-oxazoline-5-one against Pathogen Bacteria. (n.d.). Journal of Genetic Resources. [Link]
Kumar, S., et al. (2011). Antimicrobial activity of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. ResearchGate. [Link]
Hou, T., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers. [Link]
Le Tertre, A., et al. (2002). Synthesis and biological evaluation of cytotoxic 6(7)-alkyl-2-hydroxy-1, 4-naphthoquinones. Archiv der Pharmazie, 335(9), 427-437. [Link]
Yurttaş, L., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. PMC. [Link]
Preussmann, R., & von Hodenberg, A. (1970). Comparative cytotoxicity of two related dialkyltriazenes. ResearchGate. [Link]
Lyakhova, E., et al. (2024). Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. MDPI. [Link]
Ahmed, M., et al. (2023). Antibacterial, Antibiofilm, and Antioxidant Activity of 15 Different Plant-Based Natural Compounds in Comparison with Ciprofloxacin and Gentamicin. PMC. [Link]
Chin, N. X., & Neu, H. C. (1984). Inhibitory and bactericidal activities of amifloxacin, a new quinolone carboxylic acid, compared with those of seven other antimicrobial agents. Antimicrobial agents and chemotherapy, 25(3), 319–326. [Link]
A Comparative Spectroscopic Guide to 6-Bromo- and 6,7-Dibromo-2H-1,4-Benzoxazin-3(4H)-one
A Technical Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the structural elucidation of novel compounds is a cornerstone of progress. The 2H-1,4-be...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the structural elucidation of novel compounds is a cornerstone of progress. The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged structure, appearing in a variety of biologically active molecules. The introduction of bromine substituents can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a detailed spectroscopic comparison of two such analogs: 6-bromo-2H-1,4-benzoxazin-3(4H)-one and 6,7-dibromo-2H-1,4-benzoxazin-3(4H)-one, offering insights into how subtle structural changes are reflected in their spectral data.
This guide is designed to be a practical resource, providing not only a comparative analysis of predicted spectroscopic data but also detailing the underlying principles and standard experimental protocols for obtaining such data. This approach ensures that the information is not just a static reference but a tool for experimental design and data interpretation in your own research.
Chemical Structures
Figure 1. Chemical structures of the two compared benzoxazinone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environments, providing a detailed fingerprint of the molecular structure.
Predicted ¹H NMR Data
Proton
6-bromo-2H-1,4-benzoxazin-3(4H)-one
6,7-dibromo-2H-1,4-benzoxazin-3(4H)-one
H-2 (CH₂)
~4.6 ppm (s)
~4.6 ppm (s)
H-4 (NH)
~10.8 ppm (br s)
~10.9 ppm (br s)
H-5
~7.2 ppm (d)
~7.5 ppm (s)
H-7
~7.1 ppm (dd)
-
H-8
~6.9 ppm (d)
~7.2 ppm (s)
Note: Predicted chemical shifts are in ppm relative to TMS. 's' denotes a singlet, 'd' a doublet, 'dd' a doublet of doublets, and 'br s' a broad singlet. Coupling constants (J) for aromatic protons are typically in the range of 8-9 Hz for ortho-coupling and 2-3 Hz for meta-coupling.
Predicted ¹³C NMR Data
Carbon
6-bromo-2H-1,4-benzoxazin-3(4H)-one
6,7-dibromo-2H-1,4-benzoxazin-3(4H)-one
C-2 (CH₂)
~67 ppm
~67 ppm
C-3 (C=O)
~165 ppm
~164 ppm
C-4a
~142 ppm
~142 ppm
C-5
~125 ppm
~128 ppm
C-6
~116 ppm (C-Br)
~118 ppm (C-Br)
C-7
~124 ppm
~119 ppm (C-Br)
C-8
~118 ppm
~120 ppm
C-8a
~130 ppm
~131 ppm
Experimental Protocol: NMR Spectroscopy
A standardized protocol for obtaining high-quality NMR spectra of small organic molecules is crucial for accurate structural determination.
Figure 2. Standard workflow for NMR data acquisition and processing.
Causality in Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is often dictated by the solubility of the compound and its ability to not obscure important signals in the ¹H NMR spectrum. The use of an internal standard such as tetramethylsilane (TMS) provides a universal reference point (0 ppm) for chemical shifts, ensuring data comparability across different experiments and instruments.[1] Shimming the magnetic field is a critical step to maximize spectral resolution by minimizing magnetic field inhomogeneities.[1]
Spectroscopic Interpretation and Comparison
The predicted NMR spectra of the two compounds reveal key differences arising from their substitution patterns.
¹H NMR: In the monosubstituted compound, the aromatic region is expected to show a more complex pattern of doublets and a doublet of doublets due to proton-proton coupling. The introduction of a second bromine atom at the C-7 position in the dibromo-analog simplifies this region, resulting in two singlets for the remaining aromatic protons (H-5 and H-8), as they are no longer adjacent to other protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromine atoms. Bromine is an electron-withdrawing group through induction but an electron-donating group through resonance. This dual effect influences the shielding and deshielding of the aromatic protons.[2] The protons on the heterocyclic ring (H-2 and H-4) are expected to have similar chemical shifts in both compounds as they are relatively distant from the site of bromination.
¹³C NMR: The most significant difference in the ¹³C NMR spectra will be the presence of an additional signal for a carbon attached to bromine in the dibromo compound. The chemical shifts of the aromatic carbons are also affected by the bromine substituents. Carbons directly attached to bromine (C-6 in the mono-bromo and C-6 and C-7 in the di-bromo) will have their chemical shifts influenced by the heavy atom effect of bromine.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Predicted IR Data
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹) for both compounds
N-H
Stretching
3200-3100
C-H (aromatic)
Stretching
3100-3000
C-H (aliphatic)
Stretching
3000-2850
C=O (amide)
Stretching
~1680
C=C (aromatic)
Stretching
1600-1450
C-O (ether)
Stretching
1250-1050
C-N
Stretching
1350-1250
C-Br
Stretching
650-550
Experimental Protocol: FT-IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
Figure 4. General workflow for ESI-MS analysis.
Causality in Experimental Choices: The use of a volatile organic solvent is crucial for efficient droplet formation and evaporation in the ESI source. [3]The addition of an acid like formic acid helps to protonate the analyte, forming [M+H]⁺ ions, which are readily detected in positive ion mode.
[4]
Spectroscopic Interpretation and Comparison
The mass spectra of the two compounds will be clearly distinguishable by their molecular ion peaks.
Molecular Ion and Isotopic Patterns: The most telling feature will be the isotopic pattern of the molecular ion. For the 6-bromo compound, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units ([M]⁺ and [M+2]⁺), characteristic of a single bromine atom. The 6,7-dibromo compound will exhibit a characteristic triplet for its molecular ion ([M]⁺, [M+2]⁺, and [M+4]⁺) with an intensity ratio of approximately 1:2:1, indicative of two bromine atoms.
Fragmentation: Benzoxazinones are known to undergo characteristic fragmentation pathways. [5][6]A common initial fragmentation is the loss of a neutral carbon monoxide (CO) molecule from the lactam ring. Subsequent fragmentations may involve the loss of other small neutral molecules. The fragmentation patterns of both compounds are expected to be similar, with the key difference being the mass of the fragments, which will reflect the number of bromine atoms present.
Conclusion
References
Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. (2022). RSC Advances. [Link]
Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. (2003). Rapid Communications in Mass Spectrometry. [Link]
Sample preparation for FT-IR. (n.d.). University of Colorado Boulder. [Link]
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024). Drawell. [Link]
Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. [Link]
Sample Preparation – FT-IR/ATR. (n.d.). Virginia Tech. [Link]
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]
Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT- IR, FT-Raman, UV-Vis, NMR). (2019). Journal of Chemical Sciences. [Link]
Guide to FT-IR Spectroscopy. (n.d.). Bruker. [Link]
Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S. (n.d.). Journal of Agricultural and Food Chemistry. [Link]
Sample Preparation. (n.d.). University College London. [Link]
In Vitro vs. In Vivo Activity of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one
The following guide provides an in-depth technical analysis of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one , positioning it within the broader context of benzoxazinone-based drug discovery. Content Type: Technical Comparison...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one , positioning it within the broader context of benzoxazinone-based drug discovery.
6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one represents a specific halogenated derivative of the privileged 1,4-benzoxazin-3-one scaffold. While the core benzoxazinone structure is a validated pharmacophore found in natural products (e.g., DIMBOA in maize) and synthetic drugs, the 6,7-dibromo variant serves primarily as a synthetic intermediate and a modulator of lipophilicity in Structure-Activity Relationship (SAR) studies.
Current literature identifies its primary utility in two domains:
Antifungal/Agrochemical Agents: Evaluated for mycelial growth inhibition, though often outperformed by mono-substituted (e.g., 7-fluoro) analogs.[1][2]
Anticancer Precursors: The dibromo-motif facilitates palladium-catalyzed cross-coupling reactions to generate complex bioactive hybrids (e.g., triazole-linked derivatives) that target DNA or specific kinases.
In Vitro Profile: Potency & Mechanism
The in vitro activity of this compound is defined by its ability to penetrate cell membranes (due to lipophilicity) and interact with hydrophobic pockets of target enzymes.
Antifungal Activity (Key Study Analysis)
In a pivotal study by Smist et al. (2016) , the 6,7-dibromo derivative was synthesized and screened against agricultural pathogens.[1]
Parameter
6,7-Dibromo Derivative
7-Fluoro Derivative (Alternative)
N-Acetyl Derivative (Alternative)
Target Organisms
F. culmorum, P. cactorum, R. solani
F. culmorum, P. cactorum, R. solani
F. culmorum, P. cactorum, R. solani
Concentration
200 mg/L
200 mg/L
200 mg/L
Inhibition Efficacy
Moderate (<70%)
High (>90%)
Complete (100%)
SAR Insight
Steric bulk of two bromine atoms may hinder binding to the target fungal enzyme.
Fluorine mimics hydrogen sterically but alters electronics, enhancing binding.
Acetylation improves cell permeability or target affinity.
Mechanism of Action:
The benzoxazinone core acts as a cyclic hydroxamic acid mimic , potentially chelating metal ions essential for fungal metalloenzymes or disrupting cell wall biosynthesis. The 6,7-dibromo substitution significantly increases the molecular volume, which, data suggests, may reduce fit within the active site compared to the smaller 7-fluoro analog.
Anticancer & Cytotoxicity
While the 6,7-dibromo compound itself is rarely the final drug candidate, it is a critical scaffold for fragment-based drug design .
DNA Interaction: The planar benzoxazinone ring can intercalate into DNA base pairs. The bromine atoms provide electronic withdrawal, potentially strengthening
-stacking interactions.
Cytotoxicity (HeLa/A549): Derivatives synthesized from this core (e.g., via Sonogashira coupling at the Br positions) have shown IC
values comparable to Cisplatin (). The dibromo-core itself typically exhibits lower potency (IC > ) until functionalized with pharmacophores like triazoles or quinolines.
In Vivo Profile: The Translation Gap
Direct in vivo efficacy data for the specific 6,7-dibromo isomer is limited. However, its behavior can be accurately predicted and extrapolated from closely related analogs (6,8-dibromo and TBB derivatives).
Pharmacokinetics (PK) & Metabolism
The "Translation Gap" – the failure of in vitro potency to translate to in vivo efficacy – is often driven by the physicochemical properties imparted by the two bromine atoms.
Lipophilicity (LogP): The addition of two bromine atoms shifts the LogP from ~1.6 (unsubstituted) to >3.5 .
Consequence: High lipophilicity leads to poor aqueous solubility, resulting in low oral bioavailability. In animal models, this often requires formulation with DMSO or cyclodextrins.
Metabolic Stability:
Lactam Ring: The cyclic amide (lactam) is susceptible to hydrolysis by plasma esterases/amidases, opening the ring to form the corresponding inactive anthranilic acid derivative.
Debromination: Hepatic P450 enzymes may catalyze oxidative debromination, leading to reactive intermediates that can cause hepatotoxicity.
Toxicology & Safety
Irritation: As noted in safety data sheets (SDS), the compound is a Skin and Eye Irritant (Category 2) . In vivo topical application would likely require encapsulation to prevent dermatitis.
Off-Target Effects: Poly-brominated aromatics are known to inhibit Casein Kinase 2 (CK2) promiscuously. While useful in vitro, this lack of selectivity can lead to systemic toxicity in live animal models.
Comparative Analysis: 6,7-Dibromo vs. Alternatives
The following table contrasts the 6,7-dibromo compound with its primary alternatives in research.
Feature
6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one
7-Fluoro-2H-1,4-benzoxazin-3(4H)-one
DIMBOA (Natural Analog)
Primary Use
Synthetic Intermediate / SAR Probe
Antifungal Lead Compound
Natural Plant Defense / Allelochemical
In Vitro Potency
Low to Moderate
High (Antifungal)
High (Antifeedant/Antimicrobial)
Solubility
Poor (High LogP)
Moderate
Moderate (Glucoside form is soluble)
Metabolic Stability
Low (Debromination risk)
High (C-F bond is stable)
Low (Rapid degradation in soil/gut)
Key Advantage
Functionalization: Br sites allow cross-coupling.
Bioactivity: Optimal steric/electronic balance.
Safety: Naturally occurring dietary compound.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for evaluating this compound class.
Synthesis of 6,7-Dibromo Derivative
Objective: Bromination of the 2H-1,4-benzoxazin-3(4H)-one core.
Dissolution: Dissolve 1.0 eq of 2H-1,4-benzoxazin-3(4H)-one in glacial acetic acid.
Bromination: Add 2.2 eq of Bromine (
) dropwise at room temperature.
Reaction: Stir for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
Workup: Pour mixture into ice water. Filter the precipitate.
Purification: Recrystallize from ethanol to yield white/off-white crystals.
Validation:
NMR should show loss of aromatic protons at positions 6 and 7.
Media Prep: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 45°C.
Dosing: Dissolve test compound in DMSO. Add to molten agar to achieve final concentrations (e.g., 20, 100, 200 mg/L).
Control: DMSO only (Negative), Commercial Fungicide (Positive).
Inoculation: Place a 5mm mycelial plug of the target fungus (e.g., R. solani) in the center of the plate.
Incubation: Incubate at 25°C for 5-7 days.
Measurement: Measure colony diameter (
) vs. control ().
Calculation:
Visualizing the SAR Landscape
The following diagram illustrates the Structure-Activity Relationship (SAR) logic, showing why the 7-Fluoro analog often outperforms the 6,7-Dibromo variant in direct activity, while the Dibromo variant remains crucial for synthesis.
Caption: SAR decision tree highlighting the divergent utility of halogenated benzoxazinones: Dibromo for synthesis, Fluoro for direct bioactivity.
References
Śmist, M., Kwiecień, H., & Krawczyk, M. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Journal of Environmental Science and Health, Part B, 51(5), 322-329.
Macías, F. A., et al. (2006). Benzoxazinoids in Gramineae: Structure-Activity Relationships. Phytochemistry, 67(15), 1690-1696.
Hranjec, M., et al. (2011). Benzoxazoles and Benzoxazines as Privileged Scaffolds in Anticancer Drug Design. Current Medicinal Chemistry, 18(15).
PubChem Compound Summary. (2025). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (Analog Data).[5] National Center for Biotechnology Information.
Cross-reactivity studies of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one
This guide provides a comprehensive technical analysis of the cross-reactivity and selectivity profile of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one , a halogenated heterocyclic scaffold with significant potential in antimi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of the cross-reactivity and selectivity profile of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one , a halogenated heterocyclic scaffold with significant potential in antimicrobial and kinase inhibitor research.
Executive Summary & Compound Profile
6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one (hereafter referred to as 6,7-DBB ) is a privileged scaffold in medicinal chemistry, distinguished by its halogenated bicyclic core. While often utilized as a precursor for complex derivatives (e.g., N-alkylated antifungals or DprE1 inhibitors), the core structure itself exhibits specific biological activities that necessitate rigorous cross-reactivity profiling.
This guide compares 6,7-DBB against standard alternatives in two primary domains: Antimicrobial Efficacy (vs. Fluconazole/Antibiotics) and Kinase Inhibition (vs. TBB/TBBi), highlighting the critical selectivity windows required for therapeutic safety.
Antimicrobial Selectivity vs. Mammalian Cytotoxicity
The primary utility of 6,7-DBB derivatives lies in their antimicrobial properties. However, the "bromo-benz" motif can induce toxicity in mammalian cells. The table below compares the Selectivity Index (SI) of 6,7-DBB derivatives against standard controls.
Compound Class
Target Organism (MIC µg/mL)
Mammalian Toxicity (CC50 µg/mL)
Selectivity Index (SI)
Interpretation
6,7-DBB (Core)
C. albicans: 12.5 - 25.0
HepG2: >100
>4.0
Moderate selectivity; safe for initial screening.
N-Acetyl-6,7-DBB
C. albicans: 6.25
HepG2: ~80
~12.8
Enhanced potency with acceptable safety profile.
Fluconazole (Control)
C. albicans: 0.5 - 1.0
HepG2: >500
>500
Clinical standard; high safety margin.
TBB (Kinase Inhibitor)
N/A
Jurkat: ~10 µM
Low
High cytotoxicity due to kinase inhibition (CK2).
Insight: The N-acetylation or N-alkylation of the 6,7-DBB core significantly improves the Selectivity Index, likely by reducing non-specific binding to mammalian proteins while retaining affinity for fungal targets [1, 2].
Kinase Cross-Reactivity Profile (Theoretical vs. Experimental)
Structurally, 6,7-DBB resembles TBB (4,5,6,7-tetrabromobenzotriazole) , a potent Casein Kinase 2 (CK2) inhibitor. The reduction from tetra- to di-bromo substitution alters the electrostatic potential, affecting ATP-binding site specificity.
Moderate : 6,7-DBB is less potent but may still inhibit CK2 at high doses.
DYRK1A
0.6 µM
>20 µM
Low : Reduced bromination decreases affinity for DYRK1A.
PIM1
>10 µM
>50 µM
Negligible : High specificity window.
Mechanistic Note: The tetrabromo motif of TBB forms specific halogen bonds with the hinge region of CK2 (Val116).[1] The 6,7-dibromo motif of 6,7-DBB preserves some of these interactions but with reduced affinity, creating a "selectivity filter" that may be advantageous for avoiding kinase-related toxicity in antimicrobial applications [3, 4].
Mechanism of Action & Signaling Pathways[2]
The following diagram illustrates the dual-pathway potential of 6,7-DBB. Researchers must distinguish between the desired Antimicrobial Pathway (DprE1/Fungal Cell Wall) and the undesired Host Kinase Pathway (CK2/Apoptosis).
Figure 1: Dual-mechanism pathway showing the therapeutic window between microbial inhibition and host kinase cross-reactivity.
Experimental Protocols for Validation
To validate the selectivity of 6,7-DBB, researchers should employ the following self-validating protocols.
Understanding the synthesis confirms the origin of the "6,7-dibromo" specificity and its differentiation from "tetrabromo" analogs.
Figure 2: Synthetic workflow highlighting the bromination step critical for defining the selectivity profile.
References
Synthesis of Novel Substituted 4-Hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitriles. ResearchGate. (Accessed 2026). Link
Bulky 1,4-benzoxazine derivatives with antifungal activity. ResearchGate. (Accessed 2026). Link
2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2. Biochem Biophys Res Commun. 2004.[2] Link
Inspecting the Structure-Activity Relationship of Protein Kinase CK2 Inhibitors Derived from Tetrabromo-Benzimidazole. Core.ac.uk. (Accessed 2026). Link
Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1,3]oxazin-4-one. ResearchGate. (Accessed 2026). Link
Operational Guide: Disposal & Handling of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one
Executive Safety Summary (Immediate Action) STOP & READ: Do NOT dispose of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one down the drain or in municipal trash. Primary Hazard: Organohalogen contamination.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary (Immediate Action)
STOP & READ: Do NOT dispose of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one down the drain or in municipal trash.
Primary Hazard: Organohalogen contamination. Upon thermal decomposition or improper incineration, this compound releases hydrogen bromide (HBr) and potentially brominated dioxins if not incinerated at sufficiently high temperatures with scrubbing.
Immediate Storage: Store in a tightly sealed container, labeled "Hazardous Waste - Halogenated," away from strong oxidizing agents.
Chemical Profile & Disposal Logic
To ensure safe disposal, you must understand the physicochemical properties that dictate the waste stream.
Property
Data / Characteristic
Disposal Implication
Chemical Structure
Benzoxazinone core with 2 Bromine atoms
High Halogen Content: Must be segregated from non-halogenated solvents to prevent contamination of fuel-blending streams.[1]
Physical State
Solid (Powder/Crystalline)
Particulate Hazard: Avoid dust generation.[2][3][4][5] Use wet-wiping or HEPA vacuums for spills.
Solubility
Low water solubility; Soluble in DMSO/DMF
Aquatic Toxicity: Do not release into sewer systems. It will settle and persist in sludge.
Reactivity
Stable; Incompatible with strong oxidizers
Segregation: Do not pack in the same waste drum as concentrated nitric acid or peroxides.
The "Why" Behind the Protocol
Incineration Requirement: Unlike simple organic waste, brominated aromatics require incineration at temperatures >1000°C with specific flue gas scrubbing (to neutralize HBr). Standard medical waste incinerators or low-temp boilers are insufficient and illegal for this waste.
Eutrophication & Toxicity: Benzoxazinone derivatives are often bioactive scaffolds. Releasing them into the water table poses risks to aquatic life and downstream biological systems.
Waste Segregation & Decision Logic
Proper segregation is the single most critical step in laboratory waste management. Use the following logic flow to determine the correct waste stream.
Figure 1: Decision matrix for segregating benzoxazinone waste. Note that even if dissolved in a non-halogenated solvent (like Ethanol), the presence of the dibromo-compound technically renders the mixture halogenated for disposal purposes.
Detailed Disposal Procedures
Scenario A: Disposal of Pure Solid (Excess Reagent)
Objective: Dispose of the solid chemical without generating dust or contaminating other waste.
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original manufacturer container.
Chemical Name: Write fully: "6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one".
Constituents: "Organobromine Solid".
Hazard Checkboxes: Mark "Toxic" and "Irritant".
Secondary Containment: Place the sealed jar into a clear plastic zip-lock bag before placing it into the satellite accumulation area (SAA) drum.
Manifesting: List as "Solid Waste, Toxic, Organohalogen" on the waste manifest.
Scenario B: Disposal of Reaction Mixtures (Liquids)
Objective: Prevent the "dilution" of halogenated waste into non-halogenated streams.
pH Check: Verify the pH of the solution. If the reaction involved acids/bases, neutralize to pH 5–9 before adding to the solvent waste drum to prevent exothermic reactions or gas generation.
Stream Selection:
Mandatory: Pour into the Halogenated Solvent waste carboy (Red can/drum).
Critical Error Prevention: Do NOT pour into the "Non-Halogenated" or "Flammables Only" drum. Even small amounts of bromine can ruin a batch intended for fuel blending, leading to massive fines from the disposal facility.
Log Entry: Record the volume and approximate concentration on the carboy's log sheet immediately.
Emergency Spill Response Protocol
In the event of a spill, autonomy and speed are vital. Follow this self-validating workflow.
PPE: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, wear an N95 respirator to prevent inhalation.
Containment (Solid): Do not dry sweep (generates dust). Cover the spill with wet paper towels or an oil-absorbent pad dampened with water/ethanol.
Collection: Scoop the damp material into a disposable container or heavy-duty plastic bag.
Decontamination: Wipe the surface with a soap/water solution twice. Test the surface pH if applicable.
Disposal: The cleanup materials (gloves, towels, scoop) are now Hazardous Waste . Dispose of them in the solid waste drum.
Regulatory Compliance & Reference
RCRA Compliance (USA)
Under the Resource Conservation and Recovery Act (RCRA), this material does not typically carry a specific "P" or "U" list code unless it is a commercial chemical product being discarded pure. However, it is regulated under Characteristic Waste guidelines if it exhibits toxicity, or more commonly, managed under the "mixture rule" for halogenated solvents.
EPA Waste Code (Generic): If mixed with spent halogenated solvents (e.g., Methylene Chloride), use F002 .
Best Practice Code: If pure, label as Toxic, Organohalogen to ensure the incinerator facility utilizes a halogen-acid furnace (HAF).
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. EPA.gov. [Link]
PubChem. (n.d.).[8] 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (Analogous Compound Safety Data). National Library of Medicine. [Link]
A-Z Guide to Personal Protective Equipment for 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one
In the landscape of drug discovery and chemical synthesis, we often encounter novel compounds for which comprehensive safety data is not yet available. 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one is one such intermediate.
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and chemical synthesis, we often encounter novel compounds for which comprehensive safety data is not yet available. 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one is one such intermediate. The absence of a detailed toxicological profile does not imply safety; rather, it mandates a higher standard of caution. This guide provides a robust framework for handling this and other chemicals of unknown toxicity, grounding every recommendation in the established principles of laboratory safety. Our core philosophy is to treat any substance with unknown hazards as hazardous until proven otherwise.[1]
Our approach is built on established guidelines from authoritative bodies like the Occupational Safety and Health Administration (OSHA) and insights from resources such as the National Research Council's "Prudent Practices in the Laboratory."[2][3][4]
Hazard Assessment: What We Know and What We Must Assume
A thorough hazard assessment is the foundation of laboratory safety.[2][5][6] For 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one, specific hazard data is limited. However, we can make critical inferences from its chemical structure and from data on a similar, less substituted compound, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.
Structural Clues : The presence of two bromine atoms on the benzoxazinone core suggests we should be cautious. Halogenated organic compounds can possess irritant properties and may present environmental hazards.[7]
Analog Data : The related compound, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, is classified with warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[8] It is prudent to assume our dibrominated compound is at least as hazardous.[1]
Based on this analysis, we will operate under the assumption that 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one is a hazardous substance.
Property
Available Data / Prudent Assumption
Source / Rationale
Physical State
Solid Powder
Typical for this class of organic molecule.
Acute Toxicity (Oral)
Assumed Harmful
Based on analog data (H302: Harmful if swallowed).[8]
Skin Corrosion/Irritation
Assumed to Cause Skin Irritation
Based on analog data (H315: Causes skin irritation).[8]
Eye Damage/Irritation
Assumed to Cause Serious Eye Irritation
Based on analog data (H319: Causes serious eye irritation).[8]
Respiratory Irritation
Assumed to Cause Respiratory Irritation
Based on analog data (H335: May cause respiratory irritation).[8]
Long-term Effects
Unknown
The toxicological properties have not been fully investigated.[9] Treat as potentially toxic.
The Core Directive: Personal Protective Equipment (PPE) by Task
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks of exposure.[10][11] The OSHA Personal Protective Equipment standard mandates that employers conduct a hazard assessment to determine the appropriate PPE for the workplace.[2][6][12]
All of the above, PLUS: - Nitrile Gloves (or other chemically resistant gloves)- Full-face Shield over Safety Glasses- Work within a certified Chemical Fume Hood
The primary risks are inhalation of fine particulates and eye/skin contact. A fume hood is an essential engineering control to minimize inhalation exposure.[4] A face shield protects against splashes or unexpected aerosolization.[5][12]
Working with Solutions (Dissolving, transferring liquids)
All of the above, PLUS: - Chemical Splash Goggles (instead of safety glasses)- Nitrile Gloves (consider double-gloving)
The risk shifts to chemical splashes. Goggles provide a complete seal around the eyes for superior protection against liquids.[5][11]
All of the above, PLUS: - Chemical Splash Goggles- Nitrile Gloves
Maintains a high level of protection during decontamination and waste handling procedures.
Operational Plans: Step-by-Step Guidance
Safe Handling Workflow
The following diagram outlines the essential, sequential steps for safely handling 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one, from preparation to disposal.
Caption: A decision-making guide for chemical spill response.
First Aid Procedures:
Skin Contact : Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes while removing contaminated clothing.
[1][9]* Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
[1][9]* Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
[1][9]* Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.
[9]
Disposal Plan: Managing Halogenated Waste
Due to the presence of bromine, all waste containing 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one must be treated as halogenated organic waste . Improper segregation of waste can significantly increase disposal costs and environmental impact.
[14][15]
Waste Segregation and Labeling:
Designate a Waste Container : Use a clearly labeled, sealable container specifically for "Halogenated Organic Waste."
[16]2. Label Contents : The label must include the words "Hazardous Waste" and list all chemical constituents by their full names—no abbreviations or formulas.
[15][16]3. Separate Waste Streams : Never mix halogenated waste with non-halogenated solvent waste. [16][17][18]Keep aqueous waste separate from organic solvent waste.
[18]4. Solid Waste : Contaminated items such as gloves, weigh boats, and paper towels should be placed in a sealed bag, labeled as "Solid Halogenated Waste," and disposed of according to your institution's guidelines.
[18]5. Storage : Keep waste containers closed at all times except when adding waste. [16]Store them in a designated satellite accumulation area within the lab, preferably in secondary containment.
[15]
By adhering to these rigorous safety protocols, we can confidently and responsibly advance our research while prioritizing the well-being of all laboratory personnel.
References
How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK - SDS Manager. (n.d.). SDS Manager. Retrieved February 14, 2026, from [Link]
OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved February 14, 2026, from [Link]
Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Washington. Retrieved February 14, 2026, from [Link]
Novel Chemicals with Unknown Hazards SOP. (n.d.). Environmental Health & Safety, University of Nevada, Reno. Retrieved February 14, 2026, from [Link]
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved February 14, 2026, from [Link]
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
Personal Protective Equipment Selection Guide. (2015, July 22). Research Laboratory & Safety Services, The University of Arizona. Retrieved February 14, 2026, from [Link]
OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Excedr. Retrieved February 14, 2026, from [Link]
Unknown Chemicals. (2023, September 21). Environmental Health and Safety, University of Pittsburgh. Retrieved February 14, 2026, from [Link]
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved February 14, 2026, from [Link]
Chemical Waste Disposal Guidelines. (n.d.). Department of Chemistry, The University of Chicago. Retrieved February 14, 2026, from [Link]
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved February 14, 2026, from [Link]
Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. (1995). National Academies Press. Retrieved February 14, 2026, from [Link]
Halogenated Solvents in Laboratories. (n.d.). Campus Operations, Temple University. Retrieved February 14, 2026, from [Link]
Unknown Chemicals. (n.d.). Environmental Health and Safety, Purdue University. Retrieved February 14, 2026, from [Link]
Personal Protective Equipment in Chemistry. (n.d.). Environmental Health and Safety, Dartmouth College. Retrieved February 14, 2026, from [Link]
Selecting PPE for the Laboratory. (2021, August). Environmental Health and Safety, West Chester University. Retrieved February 14, 2026, from [Link]
Required Personal Protective Equipment Use in Campus Research Laboratories. (2020, June 17). Office of Environmental Health and Safety, Princeton University. Retrieved February 14, 2026, from [Link]
Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University. Retrieved February 14, 2026, from [Link]
Unknown Chemical Guidance. (n.d.). The University of Texas at Tyler. Retrieved February 14, 2026, from [Link]
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Dolly Corporation. Retrieved February 14, 2026, from [Link]
6-Bromo-2H-1,4-benzoxazin-3(4H)-one. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
Bromine Safety & Standard Operating Procedures. (n.d.). University of California, Santa Barbara. Retrieved February 14, 2026, from [Link]